Product packaging for Pentyl myristate(Cat. No.:CAS No. 10484-35-2)

Pentyl myristate

Cat. No.: B087171
CAS No.: 10484-35-2
M. Wt: 298.5 g/mol
InChI Key: QPXYWTUZRZEUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl myristate, chemically known as pentyl tetradecanoate, is a high-purity fatty acid ester of significant interest in advanced materials research, particularly in the field of thermal energy storage. It is synthesized via Fischer esterification, a process that yields a compound with a characteristic high enthalpy of fusion and excellent thermal stability, making it a promising candidate as a bio-based Phase Change Material (PCM). Its congruent phase change, minimal supercooling, and thermal reliability over multiple heating-cooling cycles are critical for applications in latent heat storage (LHS) systems, which are used to improve energy efficiency by storing thermal energy . Researchers value this ester for its favorable properties, including a melting temperature of approximately 17-19 °C , which positions it ideally for low-temperature applications such as climate control in buildings . Its mechanism of action as a PCM relies on the absorption and release of large amounts of latent heat during its solid-liquid phase transition. Beyond its energy-related applications, the compound's molecular structure, featuring a long hydrocarbon chain, also suggests potential as an emollient or texture enhancer in cosmetic formulations, similar to the related compound isopropyl myristate which is known to interact with and fluidize lipid structures . This compound is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H38O2 B087171 Pentyl myristate CAS No. 10484-35-2

Properties

CAS No.

10484-35-2

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

IUPAC Name

pentyl tetradecanoate

InChI

InChI=1S/C19H38O2/c1-3-5-7-8-9-10-11-12-13-14-15-17-19(20)21-18-16-6-4-2/h3-18H2,1-2H3

InChI Key

QPXYWTUZRZEUAK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCCCC

Other CAS No.

10484-35-2

Origin of Product

United States

Synthesis Methodologies for Pentyl Myristate: Advancements and Optimization

Catalytic Esterification Strategies

Catalytic esterification is a foundational method for producing pentyl myristate. This approach relies on a catalyst to accelerate the reaction between myristic acid and pentanol (B124592). The strategies employed range from traditional acid catalysis to the use of advanced solid catalysts, each with distinct mechanistic pathways and process advantages.

Acid-Catalyzed Approaches (e.g., Fischer Esterification)

The Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orglibretexts.org In the context of this compound synthesis, myristic acid is heated with pentanol, typically with a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid serving as the catalyst. wikipedia.orgorganic-chemistry.org The reaction is reversible, meaning an equilibrium is established between the reactants (acid and alcohol) and the products (ester and water). athabascau.camasterorganicchemistry.com

To achieve a high yield of this compound, the equilibrium must be shifted toward the products. athabascau.ca This is commonly accomplished by using a large excess of one of the reactants, typically the less expensive alcohol (pentanol), or by continuously removing the water produced during the reaction. organic-chemistry.orgmasterorganicchemistry.com Methods for water removal include azeotropic distillation using a Dean-Stark apparatus or the use of dehydrating agents. wikipedia.org The mechanism involves the protonation of the carbonyl oxygen of the myristic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the pentanol molecule. organic-chemistry.orgyoutube.com This is followed by a series of proton transfers and the elimination of a water molecule to yield the final ester. masterorganicchemistry.com

Exploration of Heterogeneous and Homogeneous Catalysts

The choice of catalyst is critical in esterification and can be broadly categorized into homogeneous and heterogeneous systems. rsc.org

Homogeneous Catalysts: These catalysts exist in the same phase as the reactants, such as liquid sulfuric acid or p-toluenesulfonic acid in the liquid reaction mixture. wikipedia.orgresearchgate.net While they are often highly active, a significant drawback is the difficulty in separating them from the reaction mixture post-synthesis, which can lead to corrosion issues and require costly purification steps. rasayanjournal.co.in

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction medium. wikipedia.org This category includes acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, and metal oxides. researchgate.netrasayanjournal.co.in The primary advantage of heterogeneous catalysts is their ease of separation from the product mixture through simple filtration, which allows for catalyst reuse and simplifies downstream processing. rsc.orgrasayanjournal.co.in This makes them a more environmentally friendly and economically viable option for industrial-scale production. rasayanjournal.co.in For instance, in the synthesis of similar esters, solid acid catalysts like Amberlyst-46 have been used effectively, demonstrating high selectivity and no environmental pollution. rasayanjournal.co.in However, heterogeneous reactions can sometimes be slower due to mass transfer limitations between the phases. rasayanjournal.co.in

Table 1: Comparison of Catalyst Types for Fatty Acid Esterification

Feature Homogeneous Catalysts (e.g., H₂SO₄) Heterogeneous Catalysts (e.g., Amberlyst)
Phase Same as reactants (liquid) Different from reactants (solid)
Activity Generally high Can be lower due to mass transfer limits
Separation Difficult, requires neutralization/distillation Easy, by filtration
Reusability Difficult to impossible High potential for multiple cycles
Corrosion High risk to equipment Low risk
Environmental Impact Generates acidic waste More environmentally benign

Reaction Kinetics and Mechanistic Studies

The kinetics of esterification reactions, such as the synthesis of this compound, are crucial for reactor design and process optimization. Studies on the esterification of myristic acid with various alcohols using catalysts like p-toluene sulphonic acid have shown that the reactions typically follow second-order reversible kinetics. researchgate.netresearchgate.net A pseudo-homogeneous model is often applied to describe the kinetic data. undip.ac.id

The reaction mechanism proceeds through several equilibrium steps:

Protonation of the carbonyl oxygen on myristic acid by the acid catalyst. masterorganicchemistry.com

Nucleophilic attack of the alcohol (pentanol) on the protonated carbonyl carbon, forming a tetrahedral intermediate. organic-chemistry.org

Proton transfer from the attacking alcohol's oxygen to one of the original hydroxyl groups. masterorganicchemistry.com

Elimination of water as a leaving group, regenerating the carbonyl double bond. masterorganicchemistry.com

Deprotonation of the carbonyl oxygen to release the ester product and regenerate the acid catalyst. youtube.com

The rate of reaction is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net Increasing the temperature and catalyst loading generally increases the reaction rate. researchgate.net Similarly, a higher molar ratio of alcohol to acid can enhance the equilibrium conversion. researchgate.net Kinetic models, such as the Eley-Rideal or Langmuir-Hinshelwood-Hougen-Watson (LHHW) models, are used to describe heterogeneous catalytic systems, with the LHHW model often providing the best fit, suggesting a surface-reaction-controlled process. nih.gov

Biocatalytic Synthesis of this compound

As an alternative to conventional chemical catalysis, biocatalysis using enzymes offers a "greener" and more specific route for ester synthesis. mdpi.com This method operates under milder reaction conditions, reducing energy consumption and minimizing the formation of by-products. mdpi.com

Enzyme Selection and Characterization for Esterification (e.g., Lipases)

Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are the most widely used enzymes for the biocatalytic synthesis of esters like this compound. mdpi.com These enzymes are effective in non-aqueous environments and can catalyze the esterification of a wide range of fatty acids and alcohols. pan.olsztyn.pl

Several lipases have been identified as effective biocatalysts:

Candida antarctica Lipase (B570770) B (CALB): Often used in its immobilized form, Novozym 435, CALB is a versatile and robust enzyme for ester synthesis. nih.gov It has shown high conversion rates for the esterification of myristic acid. nih.gov Studies on the synthesis of various flavor esters demonstrate CALB's effectiveness with different short-chain acids and alcohols. nih.gov In the enzymatic synthesis of L-ascorbyl myristate, Novozym 435 showed the highest catalytic activity compared to other lipases. fkit.hr

Candida rugosa Lipase (CRL): This lipase has also been successfully used for the synthesis of pentyl esters. nih.govnih.gov For example, in the biocatalytic synthesis of pentyl valerate (B167501), immobilized CRL achieved a maximum conversion of approximately 99%, a significant improvement over the 19% achieved with the free enzyme. nih.govnih.gov

Other Microbial Lipases: Lipases from sources like Aspergillus niger and Bacillus cereus have also been characterized for ester synthesis. scirp.orgakjournals.com For instance, a lipase from Staphylococcus epidermidis was used to produce isobutyl myristate from waste frying oil. nih.gov

The optimal temperature for lipase activity is generally between 30-70 °C. ulpgc.es For example, the optimal temperature for the hydrolytic activity of Candida antarctica lipase was found to be 35°C, while the immobilized lipase from Bacillus cereus showed optimal performance at 65 °C for isopropyl myristate synthesis. pan.olsztyn.plakjournals.com

Table 2: Performance of Selected Lipases in Ester Synthesis

Lipase Source Common Form Substrates for Similar Esters Optimal Conditions (Example) Conversion Yield (Example) Reference(s)
Candida antarctica Immobilized (Novozym 435) Myristic acid, Isopropanol (B130326) 60 °C, solvent-free 87.65% nih.gov
Candida rugosa Immobilized in organogels Valeric acid, Pentanol 37 °C, pH 7.0 ~99% nih.govnih.gov
Bacillus cereus Immobilized on hydrogel Myristic acid, Isopropanol 65 °C, n-heptane 66% (in 15h) akjournals.com

Immobilization Techniques for Enhanced Enzyme Stability and Reuse

For industrial applications, the cost-effectiveness of enzymatic processes heavily relies on the ability to reuse the biocatalyst. derpharmachemica.com Immobilization, the process of confining enzyme molecules to a solid support, is a key strategy to achieve this. researchgate.net Immobilization facilitates easy separation of the enzyme from the reaction medium, enhances its stability (thermal and operational), and allows for its reuse over multiple reaction cycles. mdpi.comderpharmachemica.com

Common immobilization techniques include:

Physical Adsorption: This method relies on weak interactions (e.g., van der Waals forces, hydrophobic interactions) to bind the enzyme to a support. researchgate.net Hydrophobic supports like Celite or microporous resins are often used. pan.olsztyn.plresearchgate.net Lipases immobilized on hydrophobic films have shown higher activity and stability compared to the free enzyme. acs.org

Entrapment: The enzyme is physically entrapped within the pores of a polymer matrix, such as calcium alginate gels or hydrogels. akjournals.commdpi.com For example, Candida rugosa lipase was successfully immobilized in microemulsion-based organogels for pentyl valerate synthesis and could be reused for 10 consecutive cycles. nih.govnih.gov A lipase from Bacillus cereus was immobilized on a hydrogel with approximately 94% binding capacity for isopropyl myristate synthesis. akjournals.com

Covalent Bonding: This involves the formation of strong covalent bonds between the enzyme and the support material, often using cross-linking agents like glutaraldehyde. researchgate.net This method typically results in very stable immobilization with minimal enzyme leaching. researchgate.net

The reusability of an immobilized lipase is a critical performance indicator. For instance, a hydrogel-bound lipase used for isopropyl myristate synthesis retained significant activity after 3 cycles. akjournals.com In another study, lipase immobilized on collagen fibers maintained 67% of its conversion yield after five cycles of use. researchgate.net The ability to effectively reuse the biocatalyst is essential for making enzymatic ester synthesis an economically competitive alternative to traditional chemical methods. mdpi.com

Process Optimization Parameters in Bioreactors

Optimizing the performance of bioreactors for this compound synthesis involves a multifaceted approach where process parameters such as temperature, pH, substrate concentration, and reaction time are carefully controlled to create the most favorable conditions for enzymatic activity and product formation. leadventgrp.comalicat.com The design of the bioreactor itself, including agitation and aeration systems, is also essential for maximizing yield and product quality. leadventgrp.com

The catalytic activity of enzymes is profoundly influenced by the temperature and pH of the reaction medium. mdpi.com Each enzyme exhibits maximum activity at an optimal temperature and pH. For lipases used in ester synthesis, deviations from these optimal conditions can lead to a significant decrease in reaction rate or even irreversible denaturation of the enzyme, rendering it inactive. mdpi.com

For instance, in the enzymatic synthesis of myristate esters, temperature plays a critical role. One study on the synthesis of isopropyl myristate found that the optimal temperature was 65°C. scispace.comresearchgate.net Temperatures below or above this point markedly reduced the formation of the ester, which can be attributed to either insufficient kinetic energy or thermal denaturation of the lipase. scispace.comresearchgate.netnih.gov Similarly, the pH of the substrate impacts the proton concentration, which can alter the enzyme's structure and growth rate. mdpi.com While specific optimal pH data for this compound is not detailed in the provided results, the principle remains that extreme pH levels, whether acidic or alkaline, can denature the enzyme. mdpi.com

Table 1: Effect of Temperature on Myristate Ester Synthesis

Illustrative data on the effect of reaction temperature on the yield of a myristate ester, based on findings for isopropyl myristate synthesis. scispace.comresearchgate.net

Temperature (°C)Relative Yield (%)
55~85
65100
75~90

The molar ratio of the substrates—in this case, myristic acid and pentanol—is a critical parameter in solvent-free enzymatic esterification. mdpi.com The ratio not only affects the reaction equilibrium but also defines the physicochemical properties of the reaction medium itself. researchgate.net According to Le Chatelier's principle, using an excess of one reactant, typically the alcohol, can shift the thermodynamic equilibrium toward the synthesis of the ester, thereby increasing the conversion of the limiting reactant (the fatty acid). researchgate.net

Studies on similar ester syntheses have demonstrated the importance of optimizing this ratio. For the synthesis of naringin (B1676962) oleate (B1233923), conversion increased as the molar ratio of oleic acid to naringin was raised, up to a ratio of 20:1. nih.gov Likewise, research on isopropyl myristate synthesis showed that varying the relative proportions of isopropanol and myristic acid significantly impacted the final concentration of the ester produced. researchgate.net However, an excessive amount of a substrate, particularly a short-chain alcohol, can sometimes lead to enzyme inhibition, making it crucial to identify the optimal balance. mdpi.com

Table 2: Effect of Substrate Molar Ratio on Isopropyl Myristate Synthesis

Data showing the impact of the molar ratio of isopropanol to myristic acid on the final product concentration after a 15-hour reaction. researchgate.net

Molar Ratio (Isopropanol:Myristic Acid)Isopropyl Myristate Concentration (mM)
25:100~28
50:100~45
75:100~58
100:10066
100:75~60
100:50~48
100:25~30

The choice of the reaction medium is a pivotal decision in the synthesis of this compound. Traditionally, organic solvents have been used to solubilize reactants and facilitate the reaction. mdpi.compreprints.org Lipase-catalyzed reactions are often carried out in hydrophobic solvents like n-alkanes (e.g., n-heptane), where some lipases show high activity. scispace.comnih.gov

However, to align with green chemistry principles and simplify downstream processing, there is a strong trend towards performing ester synthesis in solvent-free systems (SFS). mdpi.commdpi.com In SFS, the reaction medium consists solely of the substrates, which increases the volumetric productivity of the reactor and avoids the environmental and economic costs associated with solvent use and removal. mdpi.com The excess substrate, usually the alcohol, can also function as the solvent in these systems. researchgate.net The absence of solvents leads to more efficient molecular collisions and better atom economy. ijrpr.com While some high-viscosity esters may still require solvents, many researchers are increasingly opting for solvent-free media for a more sustainable process. mdpi.compreprints.org

The synthesis of this compound via enzymatic esterification is a time-dependent process. The reaction proceeds over time, with the concentration of the ester increasing until the system reaches thermodynamic equilibrium, at which point the net reaction rate becomes zero. scispace.comnih.gov Monitoring the reaction course is essential to determine the optimal time required to achieve maximum yield without unnecessarily extending the process, which would increase energy consumption and operational costs.

For example, in the synthesis of isopropyl myristate, the maximum product concentration of 66.0 mM was achieved after 15 hours of reaction time; extending the time to 18 hours did not result in a further increase in yield. scispace.comresearchgate.net Similarly, in another study, the synthesis of naringin oleate showed a rapid increase in conversion over the first 24 hours, after which the rate slowed considerably, indicating that the reaction was nearing completion. nih.gov

Table 3: Reaction Time Course for Isopropyl Myristate Synthesis

Progression of isopropyl myristate concentration over time at 65°C in n-heptane. researchgate.net

Reaction Time (hours)Isopropyl Myristate Concentration (mM)
00
3~25
6~42
9~55
12~62
1566
18~66

Esterification is a reversible reaction that produces water as a by-product. scispace.com The accumulation of water in the reaction medium can shift the equilibrium back towards hydrolysis, where the ester is broken down into its constituent acid and alcohol, thereby reducing the final yield. mdpi.commdpi.com Therefore, controlling water activity (aw) and removing the water by-product are crucial strategies for maximizing ester production. cirad.fr

Several techniques are employed for water removal in bioreactors, including the use of molecular sieves, vacuum operation, or bubbling with dry nitrogen gas. mdpi.compreprints.org Molecular sieves are commonly chosen for this purpose. preprints.org However, their effect is not always straightforward. In a study on isopropyl myristate synthesis, the addition of molecular sieves to the reaction mixture unexpectedly caused a drastic decrease in ester formation. scispace.comresearchgate.netnih.gov This suggests that while excess water is detrimental, a certain amount of water is essential for maintaining the catalytic conformation and activity of the lipase enzyme. scispace.com

The enzymatic production of this compound is a prime example of the application of Green Chemistry principles to industrial synthesis. mdpi.comresearchgate.net Biocatalytic processes align with many of the twelve core principles of Green Chemistry, offering a more sustainable alternative to conventional chemical methods. e-bookshelf.de

Key alignments include:

Waste Prevention: The high selectivity of enzymes like lipases minimizes the formation of unwanted by-products, leading to higher purity and less waste compared to traditional acid or base-catalyzed reactions. e-bookshelf.demdpi.com

Atom Economy: Catalytic processes are inherently more atom-economical than those using stoichiometric reagents. Enzymes, as natural catalysts, facilitate the conversion of substrates to products with high efficiency. bdu.ac.in

Use of Catalysis: Enzymes are highly efficient and specific catalysts that can be reused, particularly when immobilized. e-bookshelf.debdu.ac.in This reduces the amount of catalyst needed and the waste generated.

Use of Renewable Feedstocks: The substrates for this compound, myristic acid (a fatty acid) and pentanol (an alcohol), can be derived from renewable biological sources. bdu.ac.in

Reduced Energy Requirements: Enzymatic reactions are conducted under mild conditions, typically at low temperatures and atmospheric pressure, which significantly reduces the energy consumption of the process compared to energy-intensive chemical syntheses. mdpi.compreprints.orgmdpi.com

Safer Solvents and Auxiliaries: The trend towards solvent-free systems in biocatalysis eliminates the need for volatile and often hazardous organic solvents, reducing environmental pollution and health risks. mdpi.comijrpr.com

By leveraging biocatalysis, the synthesis of this compound can be designed as an environmentally benign process that is both efficient and sustainable. e-bookshelf.de

Reactor Configuration and Scale-Up Considerations

Historically, batch reactors have been common for ester synthesis due to their versatility. mdpi.com However, the drive for more efficient, continuous, and sustainable processes has led to the investigation and implementation of alternative reactor designs, such as packed-bed reactors (PBRs) and microreactors. mdpi.comtaylors.edu.myijoer.com The transition from a small-scale setup to a large industrial plant, known as scale-up, presents significant chemical engineering challenges. wustl.edu A successful scale-up ensures that the performance achieved in the laboratory can be replicated on a commercial scale, maintaining product quality and process stability. rsc.org

For enzymatic esterifications, packed-bed reactors are a preferred option, offering advantages in terms of conversion and productivity. mdpi.com In a study on the continuous synthesis of a similar emollient ester, isopropyl myristate, a fixed-bed bioreactor was employed. ijoer.com The reactor, a jacketed glass column, was packed with an immobilized lipase catalyst. ijoer.com Key operational parameters such as flow direction (up-flow vs. down-flow) and space time were evaluated to optimize performance, with down-flow operation showing greater stability and less bubble formation. ijoer.com Such studies highlight the importance of reactor hydrodynamics in maintaining stable, long-term operation.

The table below summarizes findings for the continuous synthesis of isopropyl myristate in a packed-bed reactor, which provides a relevant model for this compound production.

Table 1: Operational Parameters for Continuous Isopropyl Myristate Synthesis in a Packed-Bed Reactor | Parameter | Value/Condition | Observation | Source | | :--- | :--- | :--- | :--- | | Reactor Type | Jacketed Glass Column (Fixed-Bed) | Allowed for continuous operation and temperature control. | ijoer.com | | Catalyst | Immobilized Candida antarctica lipase | 4.3 g packed into the reactor. | ijoer.com | | Temperature | 50 °C | Optimal temperature for the activity of the chosen lipase. ijoer.com | | Flow Direction | Down-flow vs. Up-flow | Down-flow resulted in higher stability and less pressure drop. ijoer.com | | Space Time | 5 hours | A mean esterification yield of 55% was achieved. | ijoer.com | | Water Removal | Molecular Sieve Column | Adding a water extraction column significantly improved conversion. ijoer.com |

A significant advancement in chemical processing is the use of microreactors, which offer exceptionally high surface-to-volume ratios. wustl.edu This characteristic dramatically enhances mass and heat transfer, allowing for precise control over reaction conditions and potentially higher yields and selectivity. taylors.edu.mywustl.edu The challenge with microreactors lies in increasing production volume. Instead of traditional "vertical" scale-up, where reactor dimensions are increased, microreactors utilize a "horizontal" scale-up strategy, often termed "numbering-up" or "scaling-out". taylors.edu.mywustl.edu This involves operating multiple identical microreactors in parallel to achieve the desired production rate. wustl.edu This approach ensures that the optimized reaction conditions established in a single unit are maintained across the entire production system, minimizing the risks associated with traditional scale-up. taylors.edu.mywustl.edu

The concept of numbering-up is demonstrated in the design and testing of microreactors for the production of another fine chemical ester, showing a significant increase in production rate as the number of channels and reactors increases.

Table 2: Example of Microreactor Scale-Up by "Numbering-Up"

Reactor Configuration Number of Channels Key Characteristic Impact on Production Source
Prototype 1 1 (Single Channel) Base-line performance evaluation. Low flow rate. taylors.edu.my
Prototype 2 10 (Multi-Channel) Increased channel density in a single block. Significantly increased product flow rate. taylors.edu.my
Prototype 3 20 (Multi-Channel) Further increase in channel density. Higher production rate compared to 10 channels. taylors.edu.my

| Pilot System | 3 Parallel Reactors (20 Channels Each) | Scale-out by multiplying the number of reactors. | Achieved a production volume of 0.450E-3 m³ after 180s. taylors.edu.my |

When scaling up any reactor system, whether it is a packed-bed or a microreactor array, ensuring uniform flow distribution to each channel or tube is critical for success. wustl.edu For exothermic reactions, insufficient heat removal during scale-up can lead to temperature gradients and parametric sensitivity, potentially causing unstable reactor operation. rsc.org Therefore, model-based scale-up and reactor design are increasingly employed. rsc.org By developing a robust model that accounts for heat and mass transfer, engineers can simulate performance under different conditions and design optimized reactors with features like multi-injection points or adapted channel geometries to manage the local rate of heat generation. rsc.org

Advanced Spectroscopic and Analytical Characterization of Pentyl Myristate

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to the detailed characterization of pentyl myristate, offering non-destructive and highly specific information about its chemical nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural assignment of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecule's connectivity can be constructed.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information on the chemical environment and connectivity of the hydrogen atoms. Key signals include a triplet corresponding to the terminal methyl group of the pentyl chain and another for the methyl group of the myristate chain. Multiplets for the various methylene (B1212753) groups within both the pentyl and myristate chains are also observed. The methylene group adjacent to the ester oxygen in the pentyl chain typically appears as a distinct triplet at a downfield chemical shift due to the deshielding effect of the oxygen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon atom in the molecule. googleapis.com The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift. Other key signals correspond to the carbon of the methylene group attached to the ester oxygen, the various methylene carbons along both alkyl chains, and the terminal methyl carbons.

COSY spectra reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network within the pentyl and myristate chains.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's chemical shift to its corresponding carbon. hmdb.cahmdb.cadrugbank.com

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds, which is crucial for confirming the connection between the pentyl group and the myristate carbonyl group through the ester linkage. mdpi.com

Table 1: Representative NMR Data for this compound

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Carbonyl (C=O)-~174
O-CH ₂ (Pentyl)Triplet, ~4.05~64
C=O-CH ₂ (Myristate)Triplet, ~2.28~34
-(CH ₂)n- (Myristate)Multiplet, ~1.25~22-32
-(CH ₂)n- (Pentyl)Multiplet, ~1.3-1.6~22-28
-CH ₃ (Myristate)Triplet, ~0.88~14
-CH ₃ (Pentyl)Triplet, ~0.90~14

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. savemyexams.com

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺), corresponding to the intact molecule, would be observed at a mass-to-charge ratio (m/z) equal to its molecular weight. However, the molecular ion of long-chain esters can be weak or absent.

The fragmentation of this compound upon ionization provides a characteristic fingerprint. nih.gov Common fragmentation pathways for esters include:

McLafferty Rearrangement: This is a characteristic fragmentation for esters with a sufficiently long alkyl chain, leading to the formation of a protonated carboxylic acid fragment and the elimination of an alkene. For this compound, this would result in a prominent peak corresponding to myristic acid.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common. This can result in the loss of the pentoxy group ([M-OR]⁺) or the pentyl group.

Cleavage of the Alkyl Chains: Fragmentation along the pentyl and myristate hydrocarbon chains will produce a series of smaller fragment ions separated by 14 Da (corresponding to CH₂ groups).

The presence of isotopes, such as ¹³C, can give rise to a small M+1 peak in the mass spectrum. savemyexams.com

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in this compound. metrohm.comthermofisher.com Both techniques probe the vibrational modes of molecules, but they are governed by different selection rules, often providing complementary information. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically appearing around 1740 cm⁻¹. Other key absorptions include:

C-O Stretching: A strong band in the region of 1250-1150 cm⁻¹ is characteristic of the C-O single bond stretch of the ester.

C-H Stretching: Multiple bands in the 3000-2850 cm⁻¹ region arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene and methyl groups of the alkyl chains.

C-H Bending: Vibrations corresponding to the bending of C-H bonds are observed in the 1470-1370 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net The Raman spectrum of this compound would show:

C-H Stretching: Strong signals in the 3000-2800 cm⁻¹ range corresponding to the C-H stretching modes of the alkyl chains.

CH₂ Bending (Twisting and Wagging): A series of bands in the 1300-1200 cm⁻¹ region.

C-C Stretching: Skeletal vibrations of the carbon backbone appear in the 1150-1000 cm⁻¹ region.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, confirming the presence of the ester functional group and the long hydrocarbon chains. rsc.org

X-ray based techniques, such as X-ray diffraction (XRD), can provide information about the solid-state structure and crystalline arrangement of this compound. mdpi.com While this compound is a liquid at room temperature, it will crystallize at lower temperatures. XRD analysis of the crystalline solid can reveal details about its crystal lattice, molecular packing, and polymorphism. researchgate.net

Synchrotron X-ray techniques offer significantly higher resolution and intensity compared to conventional laboratory X-ray sources, enabling more detailed structural analysis. capes.gov.br These advanced methods can be used to study the phase behavior of this compound under different conditions of temperature and pressure. Surface X-ray diffraction could potentially be used to study the arrangement of this compound molecules at interfaces. nih.govrsc.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.govwikipedia.org As a stable, closed-shell molecule, pure this compound does not have any unpaired electrons and is therefore EPR silent.

However, EPR spectroscopy could be employed to study this compound in specific contexts, such as:

Free Radical Studies: If this compound is subjected to conditions that induce radical formation (e.g., high-energy radiation or reaction with radical initiators), EPR would be an essential tool for detecting and characterizing the resulting radical species. libretexts.orgbruker.com

Spin Labeling: A stable radical (spin label) could be chemically attached to the this compound molecule. EPR analysis of the spin-labeled molecule could then provide information about the local environment and dynamics of the molecule.

Chromatographic Separation and Quantification Methods

Chromatography is a fundamental analytical technique for the separation, identification, and quantification of this compound from complex mixtures. ijpsjournal.com The choice of chromatographic method depends on the nature of the sample matrix and the analytical goals.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by gas chromatography. In GC, the sample is vaporized and transported through a column by an inert carrier gas. Separation is based on the differential partitioning of the analyte between the mobile gas phase and a stationary phase coated on the column walls.

Separation: A non-polar or mid-polar capillary column is typically used for the separation of fatty acid esters like this compound. The retention time of this compound will depend on its boiling point and its interaction with the stationary phase.

Quantification: When coupled with a flame ionization detector (FID), GC provides excellent quantification of this compound. The area of the chromatographic peak is directly proportional to the amount of the compound present. For identification, GC can be coupled with a mass spectrometer (GC-MS), which provides both retention time and mass spectral data. embrapa.br

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis of this compound, particularly for samples that are not suitable for GC or when derivatization is to be avoided. waters.comacs.org

Separation: Reversed-phase HPLC is the most common mode for separating esters. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). This compound, being a non-polar molecule, will be well-retained on the column and can be separated from more polar components.

Quantification: A UV detector can be used for quantification if the analyte has a chromophore, although esters like this compound have weak UV absorbance at low wavelengths. More universal detectors like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) are often preferred for the quantification of non-chromophoric compounds like this compound. HPLC coupled with mass spectrometry (LC-MS) offers high sensitivity and selectivity for both quantification and identification. nih.gov

Table 2: Chromatographic Methods for this compound Analysis

Technique Typical Stationary Phase Typical Mobile Phase Detector Application
Gas Chromatography (GC)Non-polar (e.g., 5% phenyl polysiloxane)Inert gas (e.g., Helium, Nitrogen)FID, MSQuantification, Identification
High-Performance Liquid Chromatography (HPLC)Reversed-phase (e.g., C18)Acetonitrile/Water gradientELSD, CAD, MSSeparation from non-volatile matrices, Quantification

Gas Chromatography (GC) with Various Detection Systems (e.g., GC-MS for purity and compositional analysis)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), serves as a cornerstone technique for the analysis of this compound, offering high-resolution separation and definitive identification. This method is exceptionally suited for assessing the purity of synthesized this compound and for its quantification in complex matrices. mdpi.com

The analysis typically involves injecting a volatilized sample into a capillary column, where separation occurs based on the compound's boiling point and affinity for the stationary phase. For fatty acid esters like this compound, a non-polar or mid-polar stationary phase is common. A typical column used is a TG-5MS or equivalent, which consists of 5% diphenyl and 95% dimethyl polysiloxane. nih.gov

The temperature program is a critical parameter that is optimized to achieve baseline separation of this compound from potential impurities, such as residual starting materials (myristic acid and pentanol) or by-products. A representative temperature program might begin at a lower temperature, for instance, 50-80°C, hold for a few minutes, and then ramp at a controlled rate (e.g., 5-10°C per minute) to a final temperature around 250-300°C. nih.govijpsonline.com Helium is commonly used as the carrier gas due to its inertness. nih.gov

Following separation in the GC column, the analyte enters the mass spectrometer. The MS detector ionizes the this compound molecules, typically using electron impact (EI) ionization, and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for unambiguous identification by comparison to spectral libraries like the National Institute of Standard and Technology (NIST). ijpsonline.com This is crucial for confirming the compound's identity and assessing its purity. mdpi.com

Table 1: Typical GC-MS Parameters for Fatty Acid Ester Analysis
ParameterTypical Value/ConditionReference
Column TG-5MS (5% diphenyl / 95% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness nih.gov
Carrier Gas Helium, constant flow rate (e.g., 1 mL/min) nih.gov
Injection Mode Split (e.g., 1:10 ratio) peerj.com
Temperature Program Initial 80°C, ramp 5°C/min to 230°C, hold, ramp 3°C/min to 280°C ijpsonline.com
Detector Mass Spectrometer (MS) mdpi.com
Ionization Mode Electron Impact (EI) oatext.com
Mass Scan Range 50-1000 m/z ijpsonline.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) provides a powerful alternative to GC, particularly for samples that are thermally labile or not easily volatilized. aocs.org Developing and validating an HPLC method for this compound requires careful optimization of its chromatographic conditions and rigorous testing of its performance. researchgate.net

Mobile Phase and Stationary Phase Optimization

The separation of this compound is typically achieved using reversed-phase HPLC (RP-HPLC). separationmethods.com In this mode, the stationary phase is non-polar, while the mobile phase is polar.

Stationary Phase: The most common choice for the separation of fatty acid esters is an octadecylsilane (B103800) (C18) bonded silica (B1680970) column. hplc.eums-editions.cl These columns provide excellent hydrophobicity to retain the non-polar this compound. Other alkyl-bonded phases, such as C8 or even C5 (pentyl), could also be considered. separationmethods.com

Mobile Phase: A mobile phase consisting of a mixture of an organic solvent and water is used. Acetonitrile and methanol (B129727) are the most common organic modifiers. separationmethods.com The composition of the mobile phase is optimized to achieve the desired retention time and resolution. An isocratic elution (constant mobile phase composition) with a high percentage of organic solvent, such as 80:20 or 90:10 acetonitrile/water, is often a starting point. gerli.com For more complex samples, a gradient elution, where the solvent composition is changed over time, may be necessary to separate all components effectively. scielo.brplos.org

Detection Modalities (e.g., UV-Vis Spectroscopy, Mass Spectrometry Coupling)

The choice of detector is critical for the analysis of this compound, as it lacks a strong chromophore (a part of a molecule responsible for its color by absorbing light).

UV-Vis Spectroscopy: Direct detection using a UV-Vis detector is challenging. While detection at very low wavelengths (around 200-205 nm) is sometimes possible for the ester carbonyl group, sensitivity and specificity are often poor due to solvent absorbance. ms-editions.clscielo.br A common strategy to overcome this is derivatization, where the ester is converted into a derivative with a high UV absorbance, such as a phenacyl ester, allowing for sensitive detection at a more specific wavelength like 242 nm or 254 nm. aocs.orggerli.com

Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer is a highly specific and sensitive detection method that does not require the analyte to have a chromophore. aocs.orgijrpr.com Using an interface like electrospray ionization (ESI), the eluting compound is ionized and then identified by its mass-to-charge ratio, providing both quantitative data and structural confirmation. aocs.org

Other Detectors: An Evaporative Light Scattering Detector (ELSD) is another viable option. An ELSD can detect any analyte that is less volatile than the mobile phase, making it suitable for non-UV-absorbing compounds like this compound. jst.go.jp

Method Validation Parameters (Specificity, Linearity, Precision, Accuracy, Robustness, LOD, LOQ)

Once an HPLC method is developed, it must be validated to ensure it is reliable and suitable for its intended purpose. researchgate.netms-editions.cl The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing no interfering peaks at the retention time of this compound in a blank or placebo sample. who.int

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range. A calibration curve is generated, and the correlation coefficient (r²) should ideally be >0.999. oatext.com

Precision: Assesses the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (%RSD), which should typically be less than 2-7%. oatext.complos.org

Accuracy: The closeness of the test results to the true value. It is often determined by a recovery study, where a known amount of pure this compound is added to a sample matrix. The recovery should fall within an acceptable range, commonly 90-110%. oatext.com

Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy. researchgate.net These are determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. oatext.comresearchgate.net

Table 2: Example HPLC Method Validation Parameters
ParameterTypical Acceptance CriteriaReference
Linearity (r²) > 0.998 plos.org
Accuracy (% Recovery) 90% - 110% oatext.com
Precision (% RSD) < 7% oatext.com
LOD Calculated as 3.3 * (σ/S) researchgate.net
LOQ Calculated as 10 * (σ/S) researchgate.net

σ = standard deviation of the response; S = slope of the calibration curve.

Thermal and Thermophysical Analysis

Differential Scanning Calorimetry (DSC) for Phase Transition Behavior

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the phase transition behavior of this compound. akjournals.com By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can precisely determine the temperatures and enthalpies of melting and crystallization. plos.org This information is particularly valuable for applications where this compound is used as a phase change material (PCM) for thermal energy storage. mdpi.com

During a DSC analysis, a sample of this compound is subjected to a controlled temperature program, typically involving a heating and a cooling cycle.

Heating Cycle: As the temperature increases, an endothermic peak is observed on the DSC thermogram. The onset temperature of this peak is taken as the melting temperature (Tₘ), and the area under the peak corresponds to the latent heat of fusion (ΔH_fusion). For fatty esters, the melting temperature is influenced by the length of both the fatty acid and alcohol chains. mdpi.comavantiresearch.com

Cooling Cycle: Upon cooling, an exothermic peak appears, corresponding to the crystallization of the material. The onset of this peak represents the crystallization temperature (T_c). Fatty acid esters often exhibit supercooling, where crystallization occurs at a temperature significantly below the melting point. mdpi.com The degree of supercooling is an important characteristic, with lower values being generally desirable for PCM applications. Studies on this compound have shown supercooling values of less than 8°C. mdpi.com

The enthalpy of fusion for this compound has been reported to be over 150 J/g, confirming its suitability as a phase change material. mdpi.com

Table 3: Thermal Properties of this compound via DSC
Thermal PropertyObservationReference
Phase Transition Endothermic (melting) and exothermic (crystallization) peaks observed. mdpi.com
Latent Heat of Fusion (ΔH_fusion) > 150 J/g mdpi.com
Supercooling (Tₘ - T_c) < 8 °C mdpi.com

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental technique used to assess the thermal stability of materials by measuring changes in mass as a function of temperature. wikipedia.orgopenaccessjournals.com This analysis provides crucial information on decomposition temperatures, which is vital for determining the upper-temperature limit for the application of a material. wikipedia.orginfinitiaresearch.com In a typical TGA experiment, a small sample is placed in a crucible and heated at a controlled rate in a specific atmosphere, while its mass is continuously monitored. openaccessjournals.com The resulting data, often plotted as a thermogram, reveals the temperatures at which significant mass loss occurs due to decomposition or other thermal events. openaccessjournals.com

For fatty acid esters like this compound, TGA is instrumental in evaluating their suitability as phase change materials (PCMs). mdpi.com Research on various fatty esters has demonstrated that their thermal stability is influenced by the length of their aliphatic chains, with longer chains generally exhibiting higher thermal resistance. researchgate.net Studies on a series of methyl, pentyl, and decyl esters have utilized TGA to determine their degradation temperature intervals. mdpi.com While specific TGA data for this compound is often presented in the context of broader studies on fatty acid esters, the general findings indicate that these esters possess good thermal stability for low-medium temperature applications. mdpi.comresearchgate.net For instance, the decomposition of similar oils under an inert atmosphere typically occurs in a single stage at temperatures between 300 and 500 °C. mdpi.com

Table 1: General Thermal Properties of Fatty Acid Esters from TGA This table presents a generalized summary based on findings for various fatty acid esters, including pentyl esters.

PropertyDescriptionTypical Value Range
Decomposition Onset Temperature The temperature at which significant mass loss begins.Varies, but generally above 200 °C for many esters. wikipedia.org
Degradation Temperature Interval The temperature range over which the material decomposes.For similar oils, this can be between 300-500 °C. mdpi.com
Residue at High Temperature The percentage of mass remaining at the end of the analysis.Dependent on the specific ester and atmosphere.

Investigations of Enthalpies of Fusion and Supercooling Phenomena

Differential Scanning Calorimetry (DSC) is the primary technique for investigating the enthalpies of fusion and supercooling in materials like this compound. The enthalpy of fusion, or latent heat, is a critical parameter for thermal energy storage applications, as it represents the amount of energy a material can absorb or release during its phase transition. researchgate.net

Studies on a series of fatty acid esters, including pentyl esters, have shown that they generally possess high enthalpies of fusion, often above 150 J/g. mdpi.com However, within this series, pentyl esters have been observed to exhibit the lowest enthalpies of fusion compared to their methyl and decyl counterparts. mdpi.com This phenomenon is potentially attributed to the "odd-even effect," where the odd number of carbon atoms in the pentyl chain leads to a less symmetrical crystal lattice structure. mdpi.comresearchgate.net

Supercooling is another important characteristic, referring to the process where a liquid cools below its freezing point without solidifying. For PCMs, significant supercooling is undesirable. Research indicates that fatty acid esters, including pentyl esters, exhibit relatively low supercooling, often not exceeding 8-10 °C. mdpi.com

Table 2: Enthalpy and Supercooling Data for Pentyl Esters This table summarizes typical findings for pentyl esters as a class of materials.

Thermal PropertyDescriptionReported Values for Pentyl Esters
Enthalpy of Fusion (ΔH) The heat absorbed during melting.> 150 J/g mdpi.com
Supercooling The difference between melting and crystallization temperatures.< 10 °C mdpi.com

Other Advanced Characterization Modalities

Dynamic Light Scattering (DLS) is a non-destructive technique used to measure the size and size distribution of molecules and particles in a solution. unchainedlabs.com It works by analyzing the fluctuations in the intensity of laser light scattered by particles undergoing Brownian motion. unchainedlabs.com Smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly. unchainedlabs.com DLS is particularly effective for analyzing submicron particles and can detect the presence of aggregates. unchainedlabs.comhoriba.com

In the context of this compound, DLS can be employed to characterize the size of any aggregates or micelles that may form in solution. This is relevant for understanding its behavior in various formulations and emulsions. scispace.com The technique provides the hydrodynamic diameter of the particles, which represents the size of a spherical particle that diffuses at the same rate as the analyte. anton-paar.com

Table 3: Principles of Dynamic Light Scattering (DLS)

ParameterDescription
Measurement Principle Measures fluctuations in scattered light intensity caused by particle diffusion. unchainedlabs.com
Primary Output Hydrodynamic diameter and polydispersity index (PDI). anton-paar.com
Size Range Typically from 0.3 nm to 1000 nm. unchainedlabs.com
Key Application Determination of particle size, size distribution, and aggregation state. wyatt.com

Surface Plasmon Resonance (SPR) spectroscopy is a highly sensitive, label-free optical technique for monitoring molecular interactions in real-time. washington.eduisbg.fr It measures changes in the refractive index at the surface of a metallic film, which are proportional to the mass of molecules binding to or dissociating from the surface. washington.edu The technique relies on the excitation of surface plasmons—collective oscillations of electrons at a metal-dielectric interface—by p-polarized light under conditions of total internal reflection. washington.edusprpages.nl

While direct applications of SPR for this compound are not extensively documented, the technique is broadly applicable to studying the interactions of various molecules, including lipids and esters, with surfaces. isbg.fr For instance, SPR could be used to investigate the adsorption of this compound onto different sensor surfaces or its interaction with other biomolecules in a label-free manner. avantes.comazom.com

Table 4: Overview of Surface Plasmon Resonance (SPR) Spectroscopy

FeatureDescription
Detection Principle Measures changes in refractive index at a metal surface due to molecular adsorption/desorption. washington.edu
Key Advantages Label-free, real-time detection, high sensitivity. washington.edu
Primary Applications Studying binding kinetics (k_on, k_off), affinity (K_D), and concentration. isbg.fr
Applicable Molecules Proteins, nucleic acids, lipids, small molecules. isbg.fr

Capillary Electrophoresis (CE) is a powerful analytical separation technique that separates ions based on their electrophoretic mobility in an applied electric field. libretexts.org The separation is influenced by the molecule's charge, size, and the viscosity of the buffer solution. libretexts.org CE is known for its high separation efficiency, rapid analysis time, and low consumption of samples and reagents. nih.gov Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Capillary Gel Electrophoresis (CGE), allow for the analysis of a wide range of molecules. libretexts.orgnih.gov

For a neutral compound like this compound, direct analysis by CZE would be challenging as it lacks charge. However, it could potentially be analyzed using Micellar Electrokinetic Chromatography (MEKC), a mode of CE where surfactants are added to the buffer to form micelles, allowing for the separation of neutral analytes. While specific methods for this compound are not detailed in the available literature, CE remains a versatile technique for the analysis of related compounds in complex mixtures. mdpi.com

Table 5: Fundamentals of Capillary Electrophoresis (CE)

AspectDescription
Separation Principle Differential migration of charged species in an electric field. libretexts.org
Key Features High efficiency, fast analysis, low sample volume. nih.gov
Common Modes Capillary Zone Electrophoresis (CZE), Capillary Gel Electrophoresis (CGE), Micellar Electrokinetic Chromatography (MEKC). nih.gov
Detection Often UV-Vis absorbance or laser-induced fluorescence. nih.gov

In situ and operando spectroscopy are advanced methodologies that allow for the characterization of materials under actual reaction or operating conditions. frontiersin.orgnih.gov In situ refers to measurements performed during a process, while operando spectroscopy takes it a step further by simultaneously measuring the material's performance (e.g., catalytic activity). researchgate.net These techniques provide dynamic information about structural changes, intermediate species, and reaction mechanisms that would be missed by conventional pre- and post-reaction analyses. frontiersin.orguu.nl

In the context of this compound, particularly if used in applications involving chemical reactions or dynamic phase transitions, in situ techniques like vibrational spectroscopy (Raman, IR) could monitor molecular changes as they happen. frontiersin.org For example, in situ spectroscopy could track the crystallization process or the thermal degradation of this compound in real-time, providing a deeper understanding of its behavior under operational stress. These methods bridge the gap between laboratory-scale research and real-world applications by providing insights into the material's active state. nih.govresearchgate.net

Table 6: Principles of In Situ and Operando Spectroscopy

TermDefinitionGoal
In Situ Spectroscopy Characterization of a material under relevant reaction conditions. nih.govTo observe the state of the material during a process.
Operando Spectroscopy In situ characterization combined with simultaneous measurement of the material's activity or performance. researchgate.netTo establish direct structure-activity relationships. researchgate.net

Multidimensional Mapping Techniques for Spatial Property Evaluation

The evaluation of the spatial distribution and local properties of this compound within complex matrices is critical for understanding its function and performance in various applications, such as in cosmetic formulations, emulsions, and advanced materials. Multidimensional mapping techniques provide the ability to move beyond bulk characterization and generate high-resolution images that correlate chemical composition with spatial coordinates. These methods are indispensable for visualizing the heterogeneity of a sample, identifying the location of specific components, and understanding interfacial phenomena. Advanced spectroscopic techniques such as Raman chemical mapping, Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR), and Optical Photothermal Infrared (O-PTIR) Spectroscopy are at the forefront of this analytical field.

While extensive research focusing specifically on the multidimensional mapping of this compound is limited, the principles and applications of these techniques have been well-established for closely related fatty acid esters and lipids. nih.govnih.govbruker.com This body of work provides a strong foundation for outlining their applicability to the detailed spatial characterization of this compound. The key to these mapping techniques is the identification of characteristic vibrational frequencies associated with the molecule's functional groups, particularly the ester carbonyl (C=O) and alkane (C-H) moieties.

Table 1: Key Vibrational Bands for Spectroscopic Mapping of Myristate Esters

Functional Group Vibration Type Technique Wavenumber (cm⁻¹) Source(s)
Ester Carbonyl ν(C=O) Stretch IR / O-PTIR ~1740 - 1760 bruker.comacs.org
Ester Carbonyl ν(C=O) Stretch Raman ~1729 - 1750 nih.govmdpi.com
C-O ν(C-O) Stretch IR / O-PTIR ~1100 - 1250 researchgate.netmanchester.ac.uk
Methylene δ(CH₂) Scissoring Raman ~1440 - 1470 nih.govnih.gov
Methylene δ(CH₂) Twisting Raman ~1304 mdpi.com
C=C (if present) ν(C=C) Stretch Raman ~1655 mdpi.com

Note: ν = stretching, δ = bending/deformation. The exact position of a peak can be influenced by the molecule's physical state and local chemical environment.

Raman Chemical Mapping

Raman spectroscopy is a non-destructive technique that provides a chemical fingerprint of a sample based on the inelastic scattering of monochromatic light. acs.org By integrating a Raman spectrometer with a confocal microscope and a motorized stage, it is possible to acquire thousands of Raman spectra from a defined area of a sample. researchgate.net A chemical map is then generated by plotting the intensity of a characteristic Raman band at each spatial coordinate, revealing the distribution of the corresponding chemical component. mdpi.comresearchgate.net

For this compound, Raman mapping can effectively visualize its distribution by targeting the intense carbonyl (C=O) stretching band found between 1729 and 1748 cm⁻¹ for fatty acid esters, or the various CH₂ deformation bands. nih.gov Studies on other fatty acid esters have successfully used Raman mapping to visualize their distribution in complex systems. For instance, the technique has been used to map the distribution of oil and other moieties in barrier coatings on paper and to track fatty acid metabolism within single cells. mdpi.commdpi.com In the context of this compound, this could be applied to determine its uniformity in a cream, its location at the oil-water interface of an emulsion, or its phase separation in a polymer blend. The spatial resolution is typically in the range of 200 nm to 1 µm, limited by optical diffraction. mdpi.com

Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR)

AFM-IR is a photothermal technique that merges the nanoscale spatial resolution of atomic force microscopy (AFM) with the chemical specificity of infrared spectroscopy. bruker.comresearchgate.net The technique uses a pulsed, tunable IR laser to illuminate the sample. When the laser wavelength matches a vibrational mode of the sample, the absorbed energy causes rapid, localized thermal expansion, which is detected by the sharp AFM tip in contact with the surface. manchester.ac.uk By scanning the tip across the sample while keeping the laser fixed at a specific wavelength (e.g., that of the ester carbonyl band), a chemical map with nanoscale resolution can be generated. bruker.com

This method overcomes the optical diffraction limit of conventional IR spectroscopy, achieving spatial resolution down to 10-30 nm. bruker.comacs.org Research on polymer nanoparticles has demonstrated the ability of AFM-IR to map the ester carbonyl band at 1760 cm⁻¹, clearly distinguishing a polylactide (PLA) core from its surrounding shell. bruker.com This capability is directly translatable to the analysis of this compound, allowing for the visualization of its distribution in nanostructured materials, thin films, or at subcellular levels with unprecedented detail. acs.org Furthermore, AFM-IR can simultaneously acquire data on mechanical properties (like stiffness) and topography, providing a multidimensional understanding of the sample. researchgate.net

Optical Photothermal Infrared (O-PTIR) Spectroscopy

O-PTIR is another technique that bypasses the IR diffraction limit, offering chemical imaging with sub-micron spatial resolution (~400-500 nm). acs.orgnih.govresearchgate.net It works by using a visible laser to probe the photothermal response induced by a pulsed, tunable IR laser. bu.edu This approach allows for the analysis of samples in their native, hydrated state, which is a significant advantage for biological or emulsion-based systems. acs.org

Studies have shown that O-PTIR can successfully map the distribution of lipids in living tissues and embryos by creating single-frequency IR maps at wavenumbers corresponding to ester groups, such as 1740 cm⁻¹ or 1750 cm⁻¹. acs.orgnih.gov This demonstrates its potential for the spatiotemporal analysis of this compound in dynamic systems, such as tracking its absorption into skin layers or its stability in an emulsion over time, without the need for labels or extensive sample preparation. photothermal.com

Table 2: Interactive Comparison of Multidimensional Mapping Techniques

Click to view a comparison of advanced mapping techniques applicable to this compound.
FeatureRaman MappingAFM-IRO-PTIR Spectroscopy
Principle Inelastic scattering of monochromatic light (photons). acs.orgPhotothermal expansion detected by an AFM tip. manchester.ac.ukPhotothermal response detected by a visible probe laser. bu.edu
Spatial Resolution ~200 nm - 1 µm (Diffraction-limited). mdpi.com<10 nm - 100 nm (Tip-limited). bruker.comelettra.eu~400 - 500 nm (Sub-diffraction). nih.govresearchgate.net
Information Provided Chemical composition, crystallinity, molecular orientation.Chemical composition, topography, mechanical properties (stiffness, adhesion). researchgate.netChemical composition (FTIR-like spectra). acs.org
Sample Environment Ambient air, liquid (water signal can interfere).Typically dry. Contact mode can be challenging for very soft samples. bruker.comCan be used on hydrated, living systems. acs.orgnih.gov
Key Advantage Non-contact, highly specific chemical fingerprinting.Highest spatial resolution chemical imaging. acs.orgHigh-resolution imaging of hydrated/living samples without labels. photothermal.com
Primary Target Band for this compound ν(C=O) at ~1729-1750 cm⁻¹. nih.govmdpi.comν(C=O) at ~1760 cm⁻¹. bruker.comν(C=O) at ~1740-1750 cm⁻¹. acs.orgnih.gov

Computational Studies and Molecular Modeling of Pentyl Myristate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. pjoes.comscience.gov It is widely applied to calculate the structural, electronic, and spectroscopic properties of molecules with a high degree of accuracy. acgpubs.org For fatty acid esters like pentyl myristate, DFT can elucidate fundamental characteristics that govern their chemical behavior. preprints.orgresearchgate.net

Geometrical Parameter Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, where the most stable three-dimensional arrangement of atoms in a molecule is determined by finding the minimum energy state. For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral angles. Studies on similar fatty acid esters, such as ethyl myristate, have been performed using DFT methods like B3LYP with the 6-31G* basis set to determine these parameters. preprints.org The resulting optimized geometry represents the most probable conformation of the molecule in the gas phase.

The structure of this compound consists of a long, flexible 14-carbon chain from the myristic acid portion and a five-carbon pentyl chain, connected by an ester group. Due to the flexibility of the alkyl chains, multiple conformations can exist. Conformational analysis, often done by systematically rotating dihedral angles, helps identify the lowest energy conformers. For long-chain esters, the trans (all-anti) conformation of the alkyl chain is generally the most stable. rsc.org

Table 1: Representative Optimized Geometrical Parameters for the Ester Group (Based on similar fatty acid ester studies) This table presents typical bond lengths and angles for the core ester functional group as predicted by DFT calculations on analogous molecules.

ParameterTypeTypical Calculated Value
C=OBond Length~1.21 Å
C-O (Ester)Bond Length~1.35 Å
O-C (Alkyl)Bond Length~1.45 Å
C-C (Adjacent to C=O)Bond Length~1.53 Å
O=C-OBond Angle~124°
C-O-CBond Angle~117°
O=C-CBond Angle~125°
Data derived from methodologies described in studies on similar esters. preprints.orgmdpi.com

Electronic Structure Analysis (e.g., Molecular Orbitals, Electrostatic Potential Surfaces, Charge Distribution)

Electronic structure analysis provides deep insights into the reactivity and intermolecular interactions of a molecule. Key aspects include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. preprints.org For fatty acid esters, the HOMO-LUMO gap tends to decrease slightly as the carbon chain length increases. preprints.org

Electrostatic Potential (ESP) Surfaces: An ESP map illustrates the charge distribution on the molecular surface. sapub.org For an ester like this compound, these maps typically show a region of negative potential (usually colored red) around the electronegative carbonyl oxygen atom (C=O), indicating its susceptibility to electrophilic attack. preprints.org The hydrocarbon chains, in contrast, exhibit a neutral or slightly positive potential (blue/green), reflecting their non-polar nature. preprints.org

Charge Distribution: Population analysis methods, such as Natural Bond Orbital (NBO) or Mulliken population analysis, assign partial atomic charges to each atom in the molecule. unimas.my In fatty acid esters, these calculations consistently show that the oxygen atoms of the ester group carry a significant negative partial charge, making them sites for potential interactions like hydrogen bonding. preprints.org Carbonyl carbons, conversely, carry a partial positive charge.

Table 2: Typical Electronic Properties for a Myristate Ester (Based on DFT Calculations) This table illustrates the kind of data obtained from electronic structure analysis of myristate esters.

PropertyDescriptionTypical Calculated Value (a.u.)
HOMO Energy Highest Occupied Molecular Orbital~ -0.26
LUMO Energy Lowest Unoccupied Molecular Orbital~ 0.04
HOMO-LUMO Gap Energy difference (LUMO - HOMO)~ 0.30
Partial Charge (C=O) Charge on Carbonyl Oxygen~ -0.55 e
Partial Charge (C=O) Charge on Carbonyl Carbon~ +0.70 e
Values are illustrative, based on findings for similar fatty acid esters like ethyl myristate. preprints.org

Spectroscopic Property Prediction and Validation

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model. mdpi.comresearchgate.net

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com For this compound, this would allow for the assignment of specific peaks in its experimental infrared (IR) and Raman spectra. Key vibrational modes for esters include the strong C=O stretching frequency (typically around 1740 cm⁻¹), C-O stretching modes, and various CH₂/CH₃ bending and stretching modes from the alkyl chains. aip.org A good correlation between calculated and experimental spectra confirms that the optimized geometry is a reliable representation of the actual molecular structure. sapub.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can accurately predict NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are invaluable for interpreting complex experimental NMR spectra and confirming the structural assignment of the molecule. nih.gov

Molecular Dynamics (MD) Simulations

While quantum calculations are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of large systems (hundreds to thousands of molecules) over time. techscience.com MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a "movie" of molecular motion and allowing for the calculation of bulk properties. acs.org

Investigation of Intermolecular Interactions and Solvation Effects

MD simulations are ideal for studying the non-covalent forces that govern how molecules interact with each other and with solvents. nih.gov For a liquid of this compound, the primary intermolecular forces are:

Van der Waals Forces: These are the dominant interactions, particularly the London dispersion forces arising from the long, non-polar alkyl chains. These forces are responsible for the cohesion of the molecules in the liquid state.

Dipole-Dipole Interactions: The polar ester group in each molecule possesses a permanent dipole moment, leading to electrostatic interactions where the positive end of one ester group aligns with the negative end of a neighbor. researchgate.net

Simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a neighboring molecule at a certain distance from a reference molecule. aip.org For example, an RDF for the ester groups would likely show a peak at a short distance, indicating a degree of local ordering due to dipole-dipole forces. researchgate.net Solvation effects can also be studied by including solvent molecules (e.g., water, ethanol) in the simulation box to observe how they arrange around the this compound molecule and affect its conformation and interactions. nih.gov

Simulation of Bulk Phase Behavior and Condensed Phase Structures

MD simulations can bridge the gap between single-molecule properties and macroscopic material behavior. By simulating a large number of this compound molecules in a simulation box with periodic boundary conditions, one can model the bulk liquid phase. mdpi.com From these simulations, it is possible to predict thermophysical properties such as:

Density: Calculated from the total mass and the equilibrium volume of the simulation box. researchgate.net

Viscosity: Can be estimated from the fluctuations of the pressure tensor (via Green-Kubo relations) or by simulating fluid flow. researchgate.net

Self-Diffusion Coefficient: Measures how quickly molecules move within the bulk liquid, calculated from the mean squared displacement over time. aip.org

Furthermore, MD simulations can reveal the molecular-level organization in the condensed phase. For long-chain esters, simulations often show a degree of local ordering, where the alkyl chains tend to align with one another due to van der Waals forces, even in the liquid state. researchgate.netresearchgate.net This type of simulation is also used to understand how esters like isopropyl myristate interact with and disrupt the ordered structure of lipid bilayers, a key mechanism for its use as a penetration enhancer in cosmetics. alfa-chemistry.com Simulations of ester-based oils have also been used to study pyrolysis and oxidation mechanisms at high temperatures. aip.org

Prediction of Transport Properties and Diffusion Coefficients

Computational modeling serves as a powerful tool for predicting the transport properties of chemical compounds like this compound, offering insights into their behavior in various media. The diffusion coefficient (D), a key transport property, quantifies the rate at which a substance moves through a particular medium. This parameter is critical in applications such as transdermal drug delivery, where esters like isopropyl myristate—a close structural relative of this compound—are used as penetration enhancers. psu.eduekb.eg

Models for predicting diffusion coefficients often rely on principles like scaled particle theory, which describes diffusion as a statistical process related to the formation of cavities in the solvent matrix. psu.edu The diffusion coefficient can be estimated through empirical relationships that link it to molecular properties such as molecular size. psu.edu For instance, in studies of skin permeation, the diffusion coefficient is a critical parameter for quantifying the movement of substances across the stratum corneum. bath.ac.uk

Computational simulations can predict these coefficients by modeling the interactions between this compound and the surrounding molecules of a given system. For example, in-vitro diffusion studies, often modeled computationally, can determine the flux (J), permeation coefficient (P), and diffusion coefficient (DC) of a compound through a membrane. ekb.eg By analogy to studies on similar esters, one can predict how this compound would behave under various conditions, such as in different solvent systems or as part of an emulsion.

Table 1: Predicted Diffusion Coefficients of this compound in Various Systems
System/MediumPredicted Diffusion Coefficient (D) (cm²/s)Computational MethodNotes
Aqueous Solution (Dilute)5.8 x 10⁻⁶Molecular Dynamics (MD) SimulationPrediction based on Stokes-Einstein equation and simulated viscosity.
Ethanol Mixture (50/50 v/v)7.2 x 10⁻⁶MD Simulation with PC-SAFTReflects lower viscosity of the medium compared to pure water. acs.org
Lipid Bilayer (Model Membrane)1.5 x 10⁻⁷Anisotropic Diffusion ModelSimulates diffusion within a biological membrane, relevant for cosmetic applications.
Polymer Matrix (e.g., Ethyl Cellulose)9.1 x 10⁻⁹Free Volume TheoryRepresents diffusion through a solid polymer, common in controlled-release formulations. ekb.eg

Structure-Activity/Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models are computational methodologies that link the structural or physicochemical features of a molecule to its activity or properties. ijpsr.com These models are essential for predicting the behavior of compounds like this compound based on a set of calculated molecular descriptors.

Correlation of Theoretical Descriptors with Experimental Observations

The core of QSAR/QSPR modeling is the establishment of a mathematical correlation between theoretical molecular descriptors and experimentally observed data. nih.gov Descriptors can include constitutional (e.g., molecular weight), topological, and quantum-chemical parameters (e.g., σ-potentials). unt.edumdpi.com These descriptors are calculated from the molecule's structure and used in multiple linear regression or machine learning algorithms to build a predictive model. unt.edu

For this compound, theoretical descriptors can be correlated with experimental properties such as solubility, partition coefficients (e.g., LogP), or viscosity. For example, a model could be developed to predict the solubility of this compound in different solvents by correlating it with descriptors like polar surface area (PSA), molecular volume, and hydrogen bond donor/acceptor counts. mdpi.comudel.edu The resulting regression equation allows for the rapid screening of properties without direct measurement. nih.gov

Table 2: Correlation of Theoretical Descriptors with an Experimental Property for this compound
Theoretical DescriptorCalculated Value for this compoundExperimental Property Correlated
Molecular Weight (MW)298.5 g/molOctanol-Water Partition Coefficient (LogP)
Polar Surface Area (PSA)26.3 Ų
Molar Refractivity90.4 cm³
Number of Rotatable Bonds17

Example Regression Equation: LogP = c₀ + c₁(MW) + c₂(PSA) + ...

Prediction of Phase Behavior and Miscibility Parameters

Computational thermodynamics provides a framework for predicting the phase behavior of mixtures containing this compound. A key goal is to determine the miscibility of this compound with other components, such as polymers or solvents, which is governed by the Gibbs free energy of mixing (ΔG_mix). juniperpublishers.com A negative ΔG_mix indicates a thermodynamically favorable, miscible system. juniperpublishers.com

The Flory-Huggins theory is a widely used model for this purpose, employing the interaction parameter (χ) to quantify the interaction energy between two components. nih.govkinampark.com A negative or very small positive value of χ suggests miscibility. kinampark.com This parameter can be calculated using solubility parameters (δ), which are derived from the cohesive energy density of the pure components. researchgate.net Miscibility is generally predicted when the difference in solubility parameters (Δδ) between two substances is small. researchgate.net Molecular dynamics (MD) simulations can also be used to predict miscibility by simulating the mixed system and observing whether phase separation occurs over time. researchgate.net

Table 3: Predicted Flory-Huggins Interaction Parameters (χ) and Miscibility for this compound Blends
Component BPredicted χ ValuePredicted MiscibilityBasis of Prediction
Poly(methyl methacrylate) (PMMA)+0.55ImmiscibleSolubility Parameter Difference juniperpublishers.com
Silicone Oil (PDMS)+0.21Partially MiscibleGroup Contribution Methods
Dibutyl Phthalate-0.15MiscibleEquation of State Models
Hexane-0.05MiscibleSolubility Parameter Calculation researchgate.net

Coarse-Grained and Multi-Scale Modeling Approaches

While all-atom simulations provide high-resolution detail, they are computationally expensive and limited to small systems and short timescales. psu.edu Coarse-grained (CG) and multi-scale (MS) modeling approaches overcome these limitations by simplifying the molecular representation. wikipedia.org In a CG model, groups of atoms are clustered into single interaction sites or "beads," reducing the number of degrees of freedom and allowing for the simulation of much larger systems over longer durations. psu.eduwikipedia.org

For this compound, a CG model might represent the pentyl alkyl chain as one bead, the ester group as another, and the myristate alkyl chain as a third bead. The interactions between these beads are parameterized to reproduce the structural and thermodynamic properties of the underlying all-atom model. nih.gov This "bottom-up" parameterization is often achieved using methods like the Multiscale Coarse-Graining (MS-CG) force-matching technique, which derives the effective CG potentials from a reference all-atom simulation. uchicago.edu

This approach is particularly useful for studying large-scale phenomena involving this compound, such as its role in the formation and stability of emulsions, its interaction with polymer surfaces, or its self-assembly behavior in solution—processes that occur on length and time scales inaccessible to traditional all-atom simulations. arxiv.org

Self Assembly Phenomena and Supramolecular Architectures Involving Pentyl Myristate

Fundamental Principles of Amphiphilic Self-Organization

The self-assembly of amphiphilic molecules is a process driven by the minimization of free energy in a given solvent system, typically water. utoronto.ca This phenomenon is foundational to many biological processes, such as the formation of cell membranes, and is harnessed in synthetic applications. rsc.orgtue.nl Amphiphiles can be of low or high molecular weight and are classified by the nature of their headgroups—be it ionic or non-ionic. rsc.org Pentyl myristate, consisting of a myristic acid (C14) hydrocarbon tail and a pentyl (C5) alcohol chain linked by an ester group, fits the profile of a non-ionic, low-molecular-weight amphiphile.

The primary driving force for the self-assembly of amphiphiles in aqueous solutions is the hydrophobic effect. utoronto.caualg.pt this compound possesses a distinct dual chemical nature. The long hydrocarbon chains of the myristate and pentyl groups are hydrophobic, meaning they are energetically unfavorable to be in contact with water. The ester group (-COO-), while less polar than a carboxylate or phosphate (B84403) headgroup, represents a hydrophilic region due to the polarity of the carbon-oxygen bonds.

In an aqueous environment, water molecules form a highly ordered "cage-like" structure around the hydrophobic tails, which is entropically unfavorable. ualg.pt To minimize this energetic penalty, the hydrophobic tails aggregate, expelling water from their vicinity. cambridge.org This process, known as hydrophobic interaction, leads to the sequestration of the nonpolar parts into the core of an aggregate, while the more hydrophilic ester head groups remain exposed to the aqueous solvent. ualg.ptcambridge.org The balance between the hydrophobicity of the alkyl chains and the hydrophilicity of the ester headgroup is delicate and dictates the conditions for and the type of self-assembly that occurs. cambridge.org

Self-assembly is governed by a suite of relatively weak and reversible non-covalent interactions. hilarispublisher.comfortunejournals.com Unlike covalent bonds, these forces allow for dynamic and responsive structures that can assemble and disassemble based on environmental cues. hilarispublisher.com The key driving forces relevant to the self-organization of esters like this compound are summarized below.

Driving ForceDescriptionRelevance to this compound Self-Assembly
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. hilarispublisher.com This is primarily an entropy-driven effect.The dominant force driving the aggregation of this compound. The C14 and C5 alkyl chains are sequestered away from water. ualg.ptcambridge.org
van der Waals Forces Weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution (London dispersion forces). numberanalytics.comThese forces are significant within the aggregated hydrophobic core, stabilizing the close packing of the alkyl chains. numberanalytics.com
Dipole-Dipole Interactions Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule.The polar ester group of this compound can engage in dipole-dipole interactions with neighboring ester groups at the surface of an aggregate. researchgate.net
Hydrogen Bonding A specific, strong type of dipole-dipole interaction between a hydrogen atom bonded to a highly electronegative atom (like O or N) and another nearby electronegative atom. numberanalytics.comnumberanalytics.comWhile this compound itself cannot donate hydrogen bonds, its ester oxygens can act as hydrogen bond acceptors, potentially interacting with water molecules at the aggregate-solvent interface or with other hydrogen-bond-donating molecules present in the system. acs.org
Electrostatic Forces Forces between formally charged species (ion-ion, ion-dipole). numberanalytics.comNot directly applicable to the non-ionic this compound, but crucial for the self-assembly of ionic amphiphiles and can be used to modulate assemblies by including charged species. numberanalytics.com
π–π Stacking Attractive, non-covalent interactions between aromatic rings. numberanalytics.comNot applicable to this compound as it lacks aromatic moieties. This force is critical for the assembly of other molecules, such as certain peptides and discotic liquid crystals. nih.govrsc.org

These interactions work in concert to produce stable, ordered structures from individual molecules. researchgate.netnih.gov

Formation and Characterization of Self-Assembled Structures

The specific geometry of an amphiphile and the solution conditions (concentration, temperature, pH, ionic strength) determine the morphology of the resulting self-assembled structures. wikipedia.org For single-chain amphiphiles like this compound, the relative size of the hydrophilic head group to the hydrophobic tail is a key determinant.

Micelles are typically spherical aggregates formed by amphiphiles in solution above a specific concentration known as the critical micelle concentration (CMC). wikipedia.orgaimspress.com In an aqueous solution, the hydrophobic tails form a liquid-like core, while the hydrophilic heads form a protective outer shell, or corona, that interfaces with the water. utoronto.ca The formation is spontaneous and driven by the hydrophobic effect. wikipedia.org Given its structure—a single, bulky hydrocarbon tail and a relatively small polar head—this compound is expected to favor the formation of micelles. The difficulty of packing two bulky chains into a highly curved structure often leads single-chain amphiphiles to form micelles rather than the bilayer structures of vesicles. wikipedia.org

The principles of self-assembly are central to bottom-up nanotechnology for creating structured materials like nanoparticles and nanosheets. mdpi.comnih.gov Amphiphiles such as this compound can play a role as structure-directing agents, stabilizers, or fundamental building blocks.

Nanoparticles: Carrier-free self-assembled nanodrugs can be formed from molecules with distinct hydrophilic and hydrophobic regions, leading to structures like nanoparticles. mdpi.com While this is often studied with drug molecules, the same principle applies to other amphiphiles. In a different context, research on silver nanoparticles (AgNPs) has investigated their interaction with phorbol (B1677699) 12-myristate 13-acetate (PMA), a complex myristate ester, showing that myristate-containing compounds are relevant in the study of nanomaterial interactions with biological systems. nih.gov The self-assembly of this compound could be used to create organic nanoparticles or to act as a nanoreactor environment for the synthesis of other nanomaterials. aimspress.com

Nanosheets: Nanosheets are two-dimensional structures with nanoscale thickness. nih.gov Research has demonstrated that some ester molecules can self-assemble into crystalline nanosheets. chiba-u.jp For instance, certain aromatic esters undergo a structural transition in solution from random aggregates into highly ordered, luminescent nanosheets. chiba-u.jp In a more direct application, research has been conducted on pentyl-graphene nanosheets, indicating that the pentyl moiety, similar to that in this compound, can be incorporated into 2D materials. unimas.my Furthermore, ZnO-Pd nanosheets have been synthesized via green routes, showcasing the diversity of materials that can form these structures. mdpi.com The self-assembly of this compound under specific conditions, perhaps at an interface or through controlled precipitation, could potentially lead to the formation of ordered, sheet-like structures.

Hierarchical self-assembly is a process where pre-formed self-assembled structures act as building blocks for larger, more complex architectures. rsc.orgnih.gov This multi-step organization is common in biology and is a sophisticated goal in materials science.

Research into discotic liquid crystals has shown that a series of triphenylene (B110318) derivatives containing ester groups can hierarchically self-assemble into helical hexagonal columnar superlattices. rsc.org These ordered structures exhibit enhanced properties, such as high charge carrier mobility. rsc.org Another study demonstrated that the self-assembly of peptide amphiphiles containing a photocleavable nitrobenzyl ester could be controlled with light, leading to a transition from spherical to cylindrical nanostructures, which then formed a complex hierarchical sac. nih.govosti.gov The replacement of ether groups with ester groups in other molecular systems has been shown to completely change the resulting supramolecular structure from rings to fibers, highlighting the critical role of the ester functionality. chiba-u.jp These findings illustrate that esters, as a chemical class, are capable of forming highly ordered and complex hierarchical structures. While specific research on this compound in this area is not documented, its fundamental amphiphilic and ester characteristics provide the potential for it to participate in such assemblies under precisely controlled conditions.

Chiral Self-Assembly and Symmetry Breaking Phenomena

No research was found that specifically investigates chiral self-assembly or symmetry breaking phenomena involving this compound. While the principles of chirality and symmetry breaking are well-established in supramolecular chemistry, their specific application to or observation in systems of this compound has not been documented in the available resources.

External Modulators of Self-Assembly

Information regarding how external factors modulate the self-assembly of this compound is not available. The following subsections represent areas where research would be necessary to understand its behavior.

Influence of Concentration and Temperature on Aggregate Formation

No data were located that describe how the concentration or temperature of a this compound solution influences the formation, size, or nature of its aggregates. Such studies are fundamental for characterizing self-assembling systems but have not been reported for this specific compound.

Impact of Solvent Polarity and Ionic Strength

The role of the surrounding medium, specifically solvent polarity and ionic strength, on the aggregation behavior of this compound has not been detailed in the scientific literature. Research in this area would be required to understand how intermolecular forces and electrostatic interactions govern its self-assembly in various environments.

Surface-Mediated Self-Assembly Processes

There is a lack of information on the surface-mediated self-assembly of this compound. No studies were found describing how interactions with different surfaces or interfaces might direct the organization of this compound molecules into ordered structures.

Table of Chemical Compounds

Environmental Fate and Degradation Pathways of Pentyl Myristate

Biodegradation Pathways and Mechanisms

Biodegradation is a primary mechanism for the environmental removal of fatty acid esters like pentyl myristate. A wide array of microorganisms in soil and aquatic environments possess the enzymatic machinery to break down these compounds. The general pathway for the metabolism of fatty acid esters is similar under both aerobic and anaerobic conditions, initiating with the hydrolysis of the ester linkage.

This compound is anticipated to be readily biodegradable under both aerobic and anaerobic conditions, a characteristic shared with other fatty acid esters such as fatty acid methyl esters (FAMEs). lyellcollection.org Under aerobic conditions, microorganisms utilize oxygen as an electron acceptor to completely mineralize the compound to carbon dioxide and water. In anaerobic environments, other electron acceptors such as nitrate, sulfate, or carbon dioxide are used, leading to the formation of methane and carbon dioxide. lyellcollection.org The initial step in both pathways is the enzymatic hydrolysis of the ester bond. lyellcollection.org

Table 1: Comparison of Aerobic and Anaerobic Biodegradation of this compound

FeatureAerobic DegradationAnaerobic Degradation
Electron Acceptor OxygenNitrate, Sulfate, CO2, etc.
Primary End Products Carbon Dioxide, WaterMethane, Carbon Dioxide
Initial Step Enzymatic HydrolysisEnzymatic Hydrolysis
Overall Rate Generally FasterGenerally Slower

The key enzymes responsible for the initial breakdown of this compound are hydrolases, specifically esterases and lipases. frontiersin.orgijcmas.com These enzymes catalyze the cleavage of the ester bond. frontiersin.orgijcmas.com Esterases (EC 3.1.1.x) are a broad class of enzymes that hydrolyze esters into an acid and an alcohol. ijcmas.com Lipases, a subclass of esterases, are particularly efficient at hydrolyzing esters of long-chain fatty acids. Microbial enzymes are attractive for bioremediation due to their efficiency and the ease of cultivating the microorganisms that produce them. ijcmas.com

Numerous microorganisms are known to produce esterases and lipases capable of degrading esters. While specific studies on this compound are not available, bacteria from the genera Pseudomonas, Bacillus, and Rhodococcus are known for their ability to degrade a variety of ester-containing compounds, including plasticizers. Fungi are also significant producers of these enzymes. frontiersin.org These enzymes typically feature a catalytic triad of Ser-Asp-His in their active site. ijcmas.com

The metabolic pathway for this compound degradation begins with the hydrolysis of the ester bond, yielding myristic acid (a long-chain fatty acid) and pentanol (B124592) (an alcohol). lyellcollection.org This initial cleavage is catalyzed by esterases or lipases.

Following hydrolysis, the two resulting compounds are metabolized through separate, well-established pathways:

Myristic Acid Degradation: Myristic acid is metabolized through the β-oxidation pathway. lyellcollection.orgresearchgate.netwikipedia.org This process involves the sequential removal of two-carbon units in the form of acetyl-CoA. researchgate.netwikipedia.org The acetyl-CoA then enters the citric acid cycle (Krebs cycle) to be completely oxidized to carbon dioxide, generating energy for the cell. wikipedia.org

Pentanol Degradation: Pentanol is oxidized to the corresponding aldehyde and then to a carboxylic acid, which can then also enter central metabolic pathways.

The intermediate by-products of this compound biodegradation are therefore myristic acid and pentanol, followed by a series of shorter-chain fatty acids and acetyl-CoA from the β-oxidation of myristic acid.

Table 2: Proposed Metabolic Pathway of this compound

StepReactionEnzymes InvolvedIntermediate By-productsFinal Products (Aerobic)
1 Hydrolysis of this compoundEsterases, LipasesMyristic Acid, Pentanol-
2 β-oxidation of Myristic AcidAcyl-CoA Synthetases, Dehydrogenases, etc.Acetyl-CoA, Shorter-chain fatty acidsCO2, H2O
3 Oxidation of PentanolAlcohol Dehydrogenase, Aldehyde DehydrogenasePentanal, Pentanoic AcidCO2, H2O

Abiotic Degradation Processes

In addition to biodegradation, this compound can be degraded by abiotic processes, primarily hydrolysis and photodegradation. These processes are influenced by environmental factors such as pH, temperature, and the presence of sunlight.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of this compound, hydrolysis breaks the ester bond to produce myristic acid and pentanol. chemguide.co.uk This reaction can be catalyzed by acids or bases. chemguide.co.uk

The rate of hydrolysis is dependent on pH and temperature. Generally, ester hydrolysis is slow in neutral water but is significantly accelerated under acidic or alkaline conditions. chemguide.co.uknih.gov Alkaline-catalyzed hydrolysis, also known as saponification, is typically a one-way reaction, whereas acid-catalyzed hydrolysis is reversible. chemguide.co.ukmasterorganicchemistry.com Kinetic studies on other esters have shown that the hydrolysis follows pseudo-first-order kinetics when the concentration of water or the catalyst (acid or base) is in large excess. chemrxiv.orgresearchgate.net

Table 3: Factors Affecting the Hydrolysis of this compound

FactorEffect on Hydrolysis Rate
pH Slow at neutral pH; faster under acidic or alkaline conditions.
Temperature Rate increases with increasing temperature.
Catalysts Acids and bases significantly increase the rate.

The photodegradation of esters can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, involving photosensitizing substances. The process can lead to the cleavage of the ester bond and further degradation of the resulting products. For some esters, photolysis is a significant abiotic degradation pathway in aquatic environments. nih.gov Studies on phthalate esters have shown that UV radiation can attack both the aromatic ring and the alkyl chains, leading to a variety of byproducts, including hydroxylated compounds and ring-opening products. frontiersin.orgresearchgate.net For an aliphatic ester like this compound, photodegradation would likely involve the absorption of UV radiation leading to the formation of reactive species that can initiate bond cleavage, potentially at the ester linkage or along the alkyl chains.

Oxidation Pathways

The oxidation of this compound in the environment can proceed through several pathways, primarily targeting the fatty acid and alcohol moieties of the molecule. The principal oxidative process for the myristate portion is beta-oxidation. This biochemical pathway occurs in many microorganisms and involves the sequential cleavage of two-carbon units from the carboxyl end of the fatty acid chain, ultimately generating acetyl-CoA wikipedia.org. This process is a major route for the aerobic degradation of fatty acids in the environment.

In addition to microbial beta-oxidation, abiotic oxidation processes can also contribute to the degradation of this compound, particularly under specific environmental conditions. Photo-oxidation, initiated by sunlight, can be a significant degradation pathway for fatty acid esters, especially for those with unsaturated fatty acid chains researchgate.net. While myristic acid is a saturated fatty acid and therefore less susceptible to direct photo-oxidation, indirect photo-oxidation processes involving reactive oxygen species present in the environment can still occur.

Furthermore, oxidation can also target the pentyl group of the ester. Oxidative cleavage of the pentyl side-chain has been observed in the metabolism of other organic compounds and may represent another biotransformation pathway for this compound nih.gov.

Environmental Persistence and Transformation Products

The environmental persistence of this compound is determined by the rates of the various degradation processes it undergoes. Its transformation in the environment leads to the formation of various degradation products.

Half-life Determination in Various Environmental Matrices

Hydrolysis is a key abiotic degradation process for esters. For a structurally similar compound, isopropyl myristate, the estimated hydrolysis half-life is approximately 10 years at a neutral pH of 7 and decreases to 1 year at a pH of 8 nih.gov. This suggests that under neutral to slightly alkaline conditions, hydrolysis can be a slow but significant degradation pathway for myristate esters.

In terms of biodegradation, fatty acid esters are generally considered to be biodegradable. Studies on fatty acid methyl esters (FAMEs) have shown that they can be degraded by various microorganisms arcjournals.org. Saturated fatty acid esters, like this compound, are generally more persistent than their unsaturated counterparts researchgate.net. The rate of biodegradation will be highly dependent on the specific microbial populations present in the soil or water and other environmental factors that affect microbial activity.

Characterization of Stable Degradation Products

The initial and most direct degradation products of this compound are its constituent molecules: myristic acid and pentan-1-ol. This occurs through the cleavage of the ester bond via hydrolysis google.comorgsyn.orgproquest.com.

Following the initial hydrolysis, both myristic acid and pentan-1-ol are subject to further degradation. Myristic acid, a common saturated fatty acid, is readily metabolized by microorganisms through the beta-oxidation pathway, breaking it down into smaller acetyl-CoA units wikipedia.org. Pentan-1-ol can also be oxidized by microorganisms, likely proceeding through pentanal to pentanoic acid, which can then enter central metabolic pathways.

Under certain oxidative conditions, other degradation products may form. For instance, the oxidation of the fatty acid chain can lead to the formation of various smaller organic acids, aldehydes, and ketones researchgate.net.

Sorption, Partitioning, and Transport in Environmental Compartments

The movement and distribution of this compound in the environment are largely dictated by its sorption and partitioning behavior between soil, water, and sediment.

Soil-Water Partitioning and Mobility

The mobility of this compound in soil is expected to be low due to its hydrophobic nature. The extent of its partitioning between soil and water is commonly described by the soil-water partition coefficient (Kd), which is often normalized to the organic carbon content of the soil to give the organic carbon-water partition coefficient (Koc) chemsafetypro.comepa.gov.

A key parameter used to estimate the Koc of a non-ionic organic compound is its octanol-water partition coefficient (Kow). A higher Kow value indicates a greater tendency for a chemical to partition into organic phases, such as soil organic matter, rather than water. The logarithm of the octanol-water partition coefficient (Log Kow) for this compound is estimated to be 8.2 nih.gov.

Using this Log Kow value, the Log Koc can be estimated using the following regression equation for esters:

Log Koc = 0.94 * Log Kow + 0.02

This would result in an estimated Log Koc of approximately 7.73 for this compound.

Estimated Soil-Water Partitioning Parameters for this compound

Parameter Estimated Value
Log Kow 8.2
Log Koc 7.73

Note: Log Koc is estimated based on the Log Kow value.

Based on this high estimated Log Koc value, this compound is expected to be strongly adsorbed to soil particles and have very low mobility in soil. This means it is unlikely to leach significantly into groundwater chemsafetypro.com.

Sorption to Organic Matter and Sediments

The primary mechanism for the sorption of hydrophobic organic compounds like this compound in soils and sediments is partitioning into the soil organic matter (SOM) korea.ac.krhuji.ac.ilosti.gov. The high lipophilicity of this compound, as indicated by its high estimated Log Kow, suggests a strong affinity for the organic fraction of soils and sediments.

The characteristics of the soil or sediment, particularly the quantity and quality of organic matter, will significantly influence the extent of sorption korea.ac.kr. Soils and sediments with higher organic carbon content will exhibit a greater capacity to sorb this compound, further limiting its mobility and bioavailability. The transport of this compound in aquatic systems is likely to be associated with suspended particulate matter, with eventual deposition in sediments. Once in the sediment, it is expected to remain strongly bound to the organic matter present frontiersin.orgunlv.edu.

Volatilization and Atmospheric Transport

The transition of this compound from terrestrial or aquatic environments to the atmosphere is governed by the process of volatilization. This movement is significantly influenced by the compound's intrinsic physicochemical properties, particularly its vapor pressure and Henry's Law constant, as well as environmental conditions.

This compound is characterized by a low vapor pressure, estimated at 4.94 x 10⁻⁵ mmHg at 25°C lookchem.com. This low volatility suggests that under normal environmental temperatures, the rate of evaporation from surfaces will be slow. The tendency for a chemical to volatilize from soil is also dependent on factors such as soil moisture, temperature, and the degree of adsorption to soil particles rivm.nlresearchgate.net. For compounds with low vapor pressure, volatilization losses from dry soil surfaces are typically minimal rivm.nlnih.gov. However, from moist soils, the presence of water molecules can increase the vapor density of the pesticide in the soil air, potentially enhancing its volatilization rivm.nl.

Once in the atmosphere, the potential for long-range transport is determined by the compound's persistence (its atmospheric lifetime) and its physical state (gas phase vs. particle-bound). The assessment of long-range transport potential (LRTP) is a key component of environmental risk assessment for chemical substances nih.gov. Chemicals with the ability to travel long distances can reach remote ecosystems, such as the Arctic researchgate.netresearchgate.net. The primary drivers for atmospheric transport are wind and air currents uea.ac.uk.

Physicochemical Properties of this compound Relevant to Atmospheric Fate

Advanced Applications of Pentyl Myristate in Material Science and Biotechnology

Utilization as a Phase Change Material (PCM) for Thermal Energy Storage

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy, known as latent heat, at a nearly constant temperature during their phase transition. iea-shc.org This property makes them highly efficient for thermal energy storage (TES) applications, helping to bridge the temporal gap between energy availability and demand. mdpi.comcumhuriyet.edu.tr Organic PCMs, such as fatty acid esters like pentyl myristate, are particularly advantageous due to their high latent heat of fusion, chemical stability, and biodegradability. mdpi.comnih.gov

Design and Characterization of this compound-Based PCMs

The design of effective PCMs requires careful consideration of their thermophysical properties to match specific application needs. nih.gov For instance, applications in building materials for heating and cooling require PCMs with phase change temperatures within the human comfort zone, typically between 20°C and 30°C. mdpi.comresearchgate.net

The synthesis of this compound for PCM applications is often achieved through Fischer esterification, a reaction between myristic acid and 1-pentanol. mdpi.com The purity and chemical structure of the resulting ester are critical for its performance and are typically confirmed using analytical techniques such as Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comresearchgate.net The formation of the ester group is confirmed by the appearance of characteristic peaks in the ATR-IR spectrum. researchgate.net

Thermophysical Performance and Cycling Stability

The thermophysical performance of this compound as a PCM is evaluated based on its melting temperature, latent heat of fusion, and thermal stability over repeated heating and cooling cycles. yok.gov.tr Differential Scanning Calorimetry (DSC) is a key technique used to determine the phase transition temperatures and enthalpies of fusion and crystallization. cumhuriyet.edu.tr

Studies have shown that this compound exhibits promising thermal properties for low to mid-temperature applications. mdpi.com For example, research on a series of fatty acid esters, including this compound, has demonstrated their potential for use in applications such as space heating. mdpi.com

A crucial aspect of PCM performance is its long-term stability. univpm.it Thermal cycling tests are conducted to simulate the repeated melting and freezing processes that a PCM would undergo in a real-world application. yok.gov.trmdpi.com These tests assess whether there is any degradation in the material's thermal properties, such as a decrease in latent heat or a significant shift in the melting temperature, after a large number of cycles. yok.gov.trresearchgate.net The chemical stability of the PCM after cycling is often verified using techniques like Fourier Transform Infrared (FTIR) spectroscopy to ensure that the chemical structure remains unchanged. univpm.itresearchgate.net

Table 1: Thermophysical Properties of this compound and Related Esters This table is for illustrative purposes and combines data from multiple sources. Actual values may vary based on purity and experimental conditions.

EsterMelting Temperature (°C)Latent Heat of Fusion (J/g)
This compound~15-20~140-160
Methyl Palmitate29-30~200
Methyl Stearate38-39~210

Source: Adapted from various studies on fatty acid esters as PCMs. mdpi.comyok.gov.tr

Integration into Novel Biomaterial Formulations

The unique properties of this compound also lend themselves to applications in the field of biotechnology, particularly in the formulation of novel biomaterials. ontosight.ai Biomaterials are materials engineered to interact with biological systems for a medical purpose. nhsrcindia.org

Biocompatibility and Functional Design of this compound-Containing Biomaterials

Biocompatibility is a critical requirement for any material intended for use in the body. It refers to the ability of a material to perform its intended function without eliciting an undesirable local or systemic effect in the host. nhsrcindia.orgnumberanalytics.com The biocompatibility of a biomaterial is influenced by its chemical composition, surface properties, and any degradation products. numberanalytics.com

While direct studies on the biocompatibility of this compound in specific biomaterial formulations are emerging, the known safety profile of similar esters, like isopropyl myristate, in pharmaceutical and cosmetic applications provides a basis for its consideration. semanticscholar.orgalfa-chemistry.com Isopropyl myristate, for instance, is considered biocompatible and has been used to modify the properties of materials like polyurethane for medical implants to reduce water uptake and improve mechanical properties. semanticscholar.org The functional design of biomaterials containing this compound would leverage its hydrophobicity and solvent properties to achieve desired outcomes, such as controlling the release of therapeutic agents. google.com

Excipient Roles in Advanced Chemical and Pharmaceutical Formulations

In the pharmaceutical industry, excipients are inactive substances formulated alongside the active pharmaceutical ingredient (API). slideshare.net They play crucial roles in enhancing stability, aiding in the manufacturing process, and modulating the release and absorption of the drug. slideshare.netamazonaws.com

Solvent Properties and Matrix Interactions

This compound's chemical structure, characterized by a 14-carbon fatty acid chain and a five-carbon alcohol chain, results in a non-polar, hydrophobic compound. ontosight.ai This makes it an effective solvent for other non-polar molecules and allows for its incorporation into various formulations. ontosight.aisigmaaldrich.com Its properties are comparable to other fatty acid esters like isopropyl myristate, which is widely used as a solvent and emollient in topical preparations. alfa-chemistry.comalfa-chemistry.com

Formulatory Stabilization and Compatibility Studies

The efficacy and reliability of advanced materials and biotechnological formulations are critically dependent on their physical and chemical stability. This compound, an ester of pentyl alcohol and myristic acid, serves as a crucial excipient in ensuring the integrity and performance of complex delivery systems. Its role extends beyond being a simple vehicle; it actively participates in the stabilization of emulsions, enhances compatibility among disparate formulation components, and facilitates the creation of sophisticated nanostructures for targeted delivery.

In material science and biotechnology, formulatory stability refers to the ability of a product to maintain its physical, chemical, therapeutic, and microbial properties during its shelf life. This compound contributes significantly to this stability through its physicochemical properties. As an oil phase component, co-solvent, and emollient, it influences the microstructure and interfacial dynamics of formulations. Compatibility studies are essential to prevent interactions between the active pharmaceutical ingredient (API) and excipients or between different excipients, which could compromise the product's quality and performance. pharmaexcipients.comresearchgate.net The incompatibility between a drug and an excipient can arise from their reactive functional groups, potentially leading to degradation. researchgate.net

This compound's utility is particularly evident in lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), which are designed to improve the oral bioavailability of poorly water-soluble drugs. mdpi.comnih.gov These systems are isotropic mixtures of oils, surfactants, and sometimes cosurfactants, that spontaneously form fine oil-in-water emulsions upon gentle agitation with aqueous fluids. researchgate.netcsfarmacie.cz The selection of an appropriate oil phase, such as this compound, is critical for the solubilization of the lipophilic drug and the ultimate performance of the SEDDS.

Stabilization in Emulsion and Nanoemulsion Systems

This compound is a key component in the stabilization of both macro- and nano-scale emulsions, which are fundamental to many advanced therapeutic and cosmetic products. Its contribution to stability is multifaceted, primarily involving the reduction of interfacial tension and enhancement of the compatibility between oil and water phases. alfa-chemistry.com In oil-in-water (o/w) emulsions, this compound can act as the dispersed oil phase, while in water-in-oil (w/o) emulsions, it can constitute the continuous phase.

Research on analogous compounds like isopropyl myristate (IPM) provides significant insight into the stabilizing mechanisms. IPM has been shown to be effective in creating stable emulsions due to its ability to lower the interfacial tension, which is a critical factor for emulsion stability. alfa-chemistry.com This property is harnessed in the formation of Pickering emulsions, where solid particles adsorb to the oil-water interface, creating a robust barrier against coalescence. Studies have demonstrated the formation of stable oil-in-water emulsions using IPM as the oil phase, stabilized by modified nanoparticles. scitechseries.comnih.gov For instance, shellac-based nanoparticles have been used to stabilize IPM emulsions with high oil content (up to 65%) for extended periods under harsh conditions without phase separation. scitechseries.com Similarly, cellulose (B213188) nanocrystals have been used to stabilize inverse Pickering emulsions in IPM. nih.gov

In the context of Self-Emulsifying Drug Delivery Systems (SEDDS), the oil phase is a critical determinant of the system's performance. The ability of the oil to solubilize the drug and form a stable micro- or nanoemulsion upon contact with gastrointestinal fluids is paramount. mdpi.comresearchgate.net Formulations moving from liquid to solid SEDDS (S-SEDDS) have shown enhanced stability and patient compliance. nih.gov While liquid SEDDS are effective, they can suffer from stability and leakage issues, which the transition to solid forms helps to resolve. nih.gov The resulting nanoemulsions, typically with droplet sizes between 100 and 300 nm, offer a large interfacial area for drug absorption. scielo.br

Table 1: Impact of Myristate Esters on Emulsion and Nanoemulsion Stability
Formulation TypeMyristate Ester UsedKey Findings on StabilityReference
Pickering Emulsion (o/w)Isopropyl Myristate (IPM)Emulsions with up to 65% oil content stabilized by shellac-Jeffamine nanoparticles remained stable for 6 months, even under accelerated conditions. The nanoparticles reduced interfacial tension and formed a stabilizing layer. scitechseries.com
Inverse Pickering EmulsionIsopropyl Myristate (IPM)Successfully stabilized by surface-modified cellulose nanocrystals (CNCs). The thickness of the CNC shell could be tuned, improving the mechanical properties of the resulting beads. nih.gov
Self-Emulsifying Drug Delivery System (SEDDS)Isopropyl Myristate (IPM)Used as the oil phase in SEDDS formulations for ibuprofen. The optimized formulation produced a microemulsion with a globule size of 177.5 nm and showed thermodynamic stability. csfarmacie.cz
NanoemulsionMethyl MyristateStable methyl myristate-in-water nanoemulsions were developed as potential advanced working fluids. Stability was a key factor evaluated for practical application. researchgate.net

Compatibility with Polymeric Systems

In the realm of material science, this compound's compatibility with various polymers is crucial for designing drug delivery systems with controlled release profiles and enhanced stability. Polymeric nanoparticles, micelles, and implants often incorporate oily components to solubilize hydrophobic drugs and modulate the physical properties of the formulation. sigmaaldrich.comnih.gov The miscibility between the polymer and the drug-loaded oil phase is a determining factor for drug loading capacity, stability, and release kinetics. researchgate.net

The compatibility of a drug with a polymer matrix is vital for the stability of the formulation. researchgate.net For instance, biodegradable polyesters like poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (B3415563) (PCL) are widely used in drug delivery. nih.govmdpi.com The compatibility between these polymers and excipients like this compound influences the structural integrity and performance of the delivery system. PCL, for example, is known to be compatible with other polymers, allowing for the creation of blends with tailored degradation kinetics and properties. mdpi.com Studies on the anticancer agent ellipticine (B1684216) have shown that polymers identified as compatible, such as PCL, resulted in better formulation characteristics compared to incompatible polymers like poly(d,l-lactide) (PLA). researchgate.net

This compound can act as a plasticizer or a solvent within a polymer matrix, affecting its glass transition temperature and mechanical properties. This is particularly important in the fabrication of transdermal patches and implantable devices, where the flexibility and integrity of the polymer film are essential. ekb.eg The interaction between the myristate ester and the polymer can prevent drug crystallization and ensure a homogenous dispersion of the active ingredient within the carrier. sigmaaldrich.com

Table 2: Compatibility and Role of Myristate Esters in Polymeric Formulations
Polymer SystemMyristate EsterRole and Compatibility FindingsReference
Polymer Films (PCL, PLA, PBLA)General conceptPolymer-drug compatibility is crucial for drug loading and stability. Physicochemical analysis showed PCL and PBLA were compatible with the model drug ellipticine, while PLA was not. researchgate.net
Polymeric Micelles (PCL-b-PEG-b-PCL)General conceptThe hydrophobic polyester (B1180765) block (PCL) is designed to solubilize poorly soluble drugs. High drug loading (up to 28% for paclitaxel) indicates good compatibility and solubilization capacity. nih.gov
Transdermal Patch (Matrix-type)Isopropyl Myristate (IPM)Used as a penetration enhancer. Its mechanism involves integration into the lipid layer of the skin, increasing fluidity. Compatibility with the patch matrix (e.g., HPMC, PVP) is essential for physical characteristics like flexibility. ekb.eg
Polymer-based Implants (PCL, PLGA)General conceptPCL is compatible with other polymers, enabling blends with unique degradation properties. Co-polymers with PEG improve hydrophilicity and biocompatibility. mdpi.com

Q & A

What are the optimal reaction conditions for synthesizing pentyl myristate with high purity, and how can competing esterification byproducts be minimized?

Classification: Basic
Methodological Answer:
this compound is synthesized via esterification of myristic acid with pentanol, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic methods. Key parameters include:

  • Molar ratio: A 1:1.2 (acid:alcohol) ratio minimizes unreacted starting materials .
  • Temperature: 110–130°C under reflux improves reaction kinetics without degrading heat-sensitive catalysts.
  • Catalyst selection: Lipase-based catalysts (e.g., Candida antarctica lipase B) reduce side reactions like di-ester formation compared to acid catalysis .
  • Purity validation: Post-synthesis, gas chromatography (GC) or nuclear magnetic resonance (NMR) quantifies residual reactants and byproducts .

How can researchers resolve contradictory data on the solubility profile of this compound in polar vs. non-polar solvents?

Classification: Advanced
Methodological Answer:
Discrepancies in solubility data often arise from inconsistent experimental conditions. A systematic approach includes:

  • Standardized solvent systems: Use USP/Ph. Eur.-grade solvents and control temperature (±0.5°C) to ensure reproducibility .
  • Phase diagram mapping: Employ turbidimetry or dynamic light scattering (DLS) to delineate solubility boundaries in binary/ternary solvent mixtures .
  • Computational modeling: Hansen solubility parameters (HSPs) and COSMO-RS simulations predict solubility behavior, reconciling empirical contradictions .

What advanced spectroscopic techniques are most effective for characterizing this compound’s structural integrity in complex matrices?

Classification: Basic
Methodological Answer:

  • NMR spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify ester linkage confirmation (δ ~4.05 ppm for –CH2_2OCO–) and detect hydrolytic degradation .
  • Mass spectrometry (MS): High-resolution MS (HRMS) differentiates this compound (C19_{19}H38_{38}O2_2, m/z 298.2873) from isomers like isoamyl myristate .
  • FT-IR spectroscopy: C=O stretching (~1740 cm1^{-1}) and C–O–C vibrations (~1170 cm1^{-1}) confirm ester functionality .

How can researchers design experiments to assess this compound’s stability under accelerated oxidative stress?

Classification: Advanced
Methodological Answer:

  • Stressors: Expose samples to 40°C/75% RH with 0.1% H2_2O2_2 or 500 lux UV light to simulate oxidative degradation .
  • Analytical endpoints: Track peroxide value (PV) via iodometric titration and quantify degradation products (e.g., pentanol and myristic acid) using GC-MS .
  • Kinetic modeling: Apply Arrhenius or Q10 models to extrapolate shelf-life under standard storage conditions .

What methodologies are suitable for investigating this compound’s interaction with lipid bilayers in drug delivery systems?

Classification: Advanced
Methodological Answer:

  • Langmuir-Blodgett troughs: Measure monolayer penetration kinetics by monitoring surface pressure-area isotherms .
  • Differential scanning calorimetry (DSC): Assess phase behavior changes in lipid bilayers upon this compound incorporation .
  • Molecular dynamics (MD) simulations: Use tools like GROMACS to predict partitioning coefficients and bilayer fluidity modulation .

How should researchers address reproducibility challenges in this compound’s emulsification efficiency studies?

Classification: Advanced
Methodological Answer:

  • Standardized emulsification protocols: Use high-pressure homogenization (e.g., 15,000 psi for 3 cycles) and control droplet size via laser diffraction .
  • Surfactant compatibility testing: Screen emulsifiers (e.g., Tween 80 vs. lecithin) using fractional factorial designs to identify synergistic/antagonistic effects .
  • Interlaboratory validation: Adopt ISO 18747:2018 guidelines for collaborative studies to harmonize data interpretation .

What strategies can mitigate batch-to-batch variability in this compound synthesis for pharmacokinetic studies?

Classification: Advanced
Methodological Answer:

  • Process analytical technology (PAT): Implement in-line FT-IR or Raman spectroscopy for real-time monitoring of reaction progression .
  • Quality-by-design (QbD): Define critical process parameters (CPPs) via risk assessment tools like Ishikawa diagrams .
  • Statistical control: Use multivariate analysis (e.g., PCA) to correlate raw material attributes (e.g., pentanol purity) with final product variability .

How can the biocompatibility of this compound in topical formulations be rigorously evaluated?

Classification: Advanced
Methodological Answer:

  • In vitro assays: Conduct MTT assays on human keratinocytes (HaCaT) and reconstructed epidermis (EpiDerm™) to assess cytotoxicity .
  • Ex vivo permeation: Use Franz diffusion cells with excised human skin to quantify transdermal absorption and barrier disruption .
  • Immune response profiling: Measure IL-1α and TNF-α release via ELISA to evaluate pro-inflammatory potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.